GODIC
Description
The exact mass of the compound this compound is 342.20155333 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1,4-dihydroimidazol-5-ylidene]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O4/c15-9(12(21)22)4-1-2-6-17-11-8-19-14(20-11)18-7-3-5-10(16)13(23)24/h9-10H,1-8,15-16H2,(H,21,22)(H,23,24)(H2,17,18,19,20)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHWCRMOYDCBPX-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NCCCCC(C(=O)O)N)NC(=N1)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NCCCC[C@@H](C(=O)O)N)NC(=N1)NCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Compound GODIC
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the available technical data for the chemical compound identified as GODIC. Despite a thorough search of scientific literature and chemical databases, no specific biological studies, experimental protocols, or established signaling pathways associated with this compound have been identified in the public domain. The information presented herein is based on the chemical data available from public repositories.
Chemical Structure and Properties of this compound
This compound is a chemical entity with the systematic IUPAC name (2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1,4-dihydroimidazol-5-ylidene]amino]hexanoic acid. Its molecular formula is C14H26N6O4.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 342.39 g/mol | PubChem |
| Molecular Formula | C14H26N6O4 | PubChem |
| IUPAC Name | (2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1,4-dihydroimidazol-5-ylidene]amino]hexanoic acid | PubChem |
| CAS Number | 252663-58-4 | PubChem |
| Computed XLogP3 | -6.3 | PubChem |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 10 | PubChem |
| Exact Mass | 342.20155333 Da | PubChem |
| Monoisotopic Mass | 342.20155333 Da | PubChem |
| Topological Polar Surface Area | 175 Ų | PubChem |
| Heavy Atom Count | 24 | PubChem |
| Complexity | 494 | PubChem |
Experimental Data
As of the date of this report, no specific experimental protocols or biological studies involving this compound have been found in the reviewed scientific literature. The CAS number 252663-58-4 is listed in some chemical supplier catalogs, suggesting it may be available for research purposes. However, its biological activity, mechanism of action, and potential signaling pathways remain uncharacterized.
Hypothetical Experimental Workflow
In the absence of specific experimental data for this compound, a generic workflow for the initial characterization of a novel compound's biological activity is presented below. This diagram illustrates a logical progression from in vitro screening to in vivo studies.
Hypothetical Signaling Pathway Analysis
Should this compound be found to have biological activity, a subsequent step would be to elucidate the signaling pathway(s) it modulates. A generalized representation of a signal transduction cascade is provided below.
Conclusion
While the chemical structure and computed physicochemical properties of this compound are known, its biological function remains to be elucidated. The provided diagrams offer a template for the potential experimental investigation and pathway analysis that would be necessary to characterize this compound. Further research is required to determine if this compound has any biological activity and to subsequently identify its mechanism of action and associated signaling pathways.
References
In-depth Technical Guide: Synthesis and Characterization of the "GODIC" Compound
A comprehensive search for a compound specifically named "GODIC" did not yield any publicly available information. Therefore, the synthesis, characterization, and associated signaling pathways for a compound with this designation could not be specifically detailed in this guide.
This document will, however, serve as a template for what an in-depth technical guide or whitepaper on a novel compound would entail, following the user's specified core requirements. The structure and examples provided are based on common practices in medicinal chemistry and drug development for compounds with similar intended applications, such as the diosgenin derivatives mentioned in the initial search results.
Introduction to Novel Compounds in Drug Discovery
The discovery and development of new chemical entities are foundational to advancing therapeutics. A thorough understanding of a compound's synthesis, physicochemical properties, and biological activity is paramount for its progression from a laboratory curiosity to a potential clinical candidate. This guide outlines the essential components of such a characterization for a hypothetical compound, referred to here as "this compound."
Synthesis of "this compound"
The synthesis of a novel compound is a critical first step. A detailed synthetic route provides a reproducible method for obtaining the material and allows for the generation of derivatives for structure-activity relationship (SAR) studies.
General Synthetic Scheme
A logical and efficient synthetic pathway is designed based on the target molecule's structure. For instance, the synthesis of diosgenin derivatives often involves modification of the C-3 hydroxyl group.[1]
Caption: A generalized workflow for the synthesis of a target compound.
Experimental Protocol: Synthesis of a Hypothetical "this compound" Precursor
This protocol is a representative example of a synthetic step.
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Materials and Methods: All reagents would be listed with their sources and purity. Standard laboratory glassware and equipment would be assumed unless specialized apparatus is required.
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Procedure: To a solution of Starting Material (1.0 eq) in Solvent X (0.1 M), Reagent A (1.2 eq) is added at room temperature. The reaction mixture is stirred for a specified time (e.g., 12 hours) and monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired intermediate.
Physicochemical Characterization
Once synthesized, the compound's identity and purity must be confirmed.
Analytical Techniques
A battery of analytical tests is employed to characterize the compound.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To determine the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the molecule. |
Biological Activity and Mechanism of Action
Understanding how a compound interacts with biological systems is crucial for its development as a therapeutic agent.
In Vitro Assays
Initial screening of biological activity is typically performed using in vitro assays. For an anti-cancer agent, this might involve testing against a panel of cancer cell lines.
| Cell Line | IC₅₀ (µM) for "this compound" | IC₅₀ (µM) for Control Drug |
| HCT116 (Colon) | Data not available | Data not available |
| SW620 (Colon) | Data not available | Data not available |
| H358 (Lung) | Data not available | Data not available |
| Aspc-1 (Pancreatic) | Data not available | Data not available |
Table based on cell lines used for testing diosgenin derivatives.[1]
Signaling Pathway Analysis
Identifying the molecular pathways modulated by the compound provides insight into its mechanism of action. Many natural compounds and their derivatives have been shown to target key signaling pathways in cancer, such as the Sonic hedgehog (Shh), Notch, and Wnt pathways.[2][3][4]
References
- 1. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An Inquiry Regarding the Target Molecule "GODIC"
Initial searches for a molecule, drug, or compound named "GODIC" have not yielded any identifiable results in publicly available scientific and medical databases.
The term "this compound" does not correspond to a recognized chemical entity, therapeutic agent, or biological target. The search results included references to phonetically similar terms such as the cardiac drug Digoxin, as well as unrelated subjects including academic questionnaires and brand names.
To proceed with the creation of the requested in-depth technical guide, a valid and identifiable molecular target is required. The detailed nature of the request—including quantitative data tables, specific experimental protocols, and signaling pathway diagrams—necessitates a foundation of existing research on a specific compound.
We kindly request that you verify the name and provide any of the following additional identifiers for the molecule of interest:
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Corrected Spelling or Alternative Names: Please ensure the spelling is correct or provide any other known synonyms or brand names.
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Chemical Identifier: A CAS Registry Number, IUPAC name, or SMILES string would be invaluable.
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Corporate or Research Code Name: If "this compound" is an internal code, any additional context would be helpful.
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Associated Publication: A DOI or reference to a scientific paper describing the molecule would provide a direct path to the required information.
Upon receiving a valid identifier, we can proceed with a comprehensive literature review to assemble the technical whitepaper as per the detailed specifications of the original request.
Unraveling "GODIC": A Literature Review Reveals Ambiguity
A comprehensive literature review of scientific databases and online resources for "GODIC research" has yielded no specific, identifiable research topic, signaling pathway, or experimental protocol under this acronym. The search results generated a wide and disparate range of topics, suggesting that "this compound" is likely a misinterpretation or a highly specialized acronym not in general scientific use.
Initial investigations into the term "this compound" led to several unrelated subject areas, including:
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Pharmacology: Information on cardiovascular drugs such as Digoxin and the vascular health supplement Diosmin.
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Exercise Science: The "Godin Leisure-Time Exercise Questionnaire," a tool used to assess physical activity levels.
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Biochemistry and Cell Biology: General principles of signal transduction pathways and methodologies for experimental protocols.
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Individual Researchers: References to academics and scientists with the surname "Godin."
The breadth of these results indicates a lack of a centralized, recognized scientific concept or entity known as "this compound." Without a clear definition or context for this term, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create the requested visualizations of signaling pathways.
To proceed with a meaningful and accurate literature review that meets the detailed requirements of the request, clarification of the term "this compound" is essential. Further information on the specific field of research, the full name of the entity or concept abbreviated as "this compound," or any associated publications would be necessary to conduct a focused and relevant analysis.
In-depth Technical Guide on GODIC: Discovery and History
A thorough investigation into the scientific and research landscape for a topic identified as "GODIC" has revealed no discernible discovery, history, or established data within the domains of biology, medicine, or drug development. The term "this compound" does not correspond to any known gene, protein, signaling pathway, or therapeutic agent in the current body of scientific literature.
Initial searches for "this compound" and related terms such as "this compound discovery," "this compound scientific research," "this compound drug development," and "this compound signaling pathway" did not yield any relevant results in scholarly articles, research databases, or publications from pharmaceutical or biotechnology entities. The search results were populated with unrelated topics, including:
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The Godin Leisure-Time Exercise Questionnaire : A tool used in physical activity and health studies to assess exercise levels.
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Ancient History : References to historical and archaeological sites.
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Fictional Content : Occurrences in the context of video games or other entertainment media.
Given the absence of a scientific basis for "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, are contingent upon the existence of a body of research that does not appear to exist for this topic.
It is possible that "this compound" may be a very new or internal designation not yet in the public domain, a misspelling of an existing scientific term, or a concept from a non-scientific context. Without further clarification or an alternative term, a technical guide as requested cannot be constructed.
For researchers, scientists, and drug development professionals, it is recommended to verify the nomenclature and existence of a research topic through established scientific databases and search engines such as PubMed, Google Scholar, Scopus, and others.
No Publicly Available Safety and Toxicity Data for "GODIC"
Despite a comprehensive search of scientific and medical databases, no specific information regarding the safety and toxicity profile of a compound referred to as "GODIC" could be identified. The name "this compound" does not appear in publicly available literature, clinical trial registries, or regulatory agency databases. This suggests that "this compound" may be a proprietary internal designation for a compound not yet disclosed in the public domain, a hypothetical substance, or an error in the query.
Without any foundational preclinical or clinical data, it is not possible to provide an in-depth technical guide or whitepaper on the safety and toxicity of "this compound." The core requirements of the request, including the presentation of quantitative data in tables, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled.
For researchers, scientists, and drug development professionals, the assessment of a compound's safety and toxicity profile is a critical component of the drug development process. This evaluation typically involves a series of standardized non-clinical studies followed by rigorous clinical trials.
Standard Preclinical Toxicology and Safety Pharmacology Studies
A typical preclinical safety and toxicity evaluation would involve the following types of studies:
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Single-Dose Toxicity Studies: To determine the effects of a single administration of the compound and to identify the maximum tolerated dose (MTD).
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Repeated-Dose Toxicity Studies: To evaluate the toxicological effects of the compound after repeated administration over a specific period (e.g., 28 or 90 days) in at least two species (one rodent and one non-rodent).
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Genotoxicity Studies: A battery of tests to assess the potential of the compound to cause genetic mutations or chromosomal damage. This typically includes an Ames test, a chromosome aberration test, and an in vivo micronucleus test.
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Safety Pharmacology Studies: To investigate the potential undesirable pharmacodynamic effects of the substance on vital physiological functions. This includes cardiovascular, respiratory, and central nervous system assessments.
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Carcinogenicity Studies: Long-term studies to evaluate the tumorigenic potential of the compound.
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Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and pre- and postnatal development.
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Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites, and to correlate these with the observed toxicological findings.
Clinical Evaluation of Safety
Following a thorough preclinical evaluation, the safety profile of an investigational drug is further assessed in human clinical trials, which are conducted in phases:
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Phase I: Primarily focused on safety, tolerability, pharmacokinetics, and pharmacodynamics in a small number of healthy volunteers.
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Phase II: The drug is administered to a larger group of patients to assess its efficacy and to continue to evaluate its safety.
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Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.
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Phase IV: Post-marketing studies to gather additional information on the drug's risks, benefits, and optimal use.
Given the absence of any information on "this compound," it is not possible to present data from any of these essential studies. Should information on "this compound" become publicly available, a comprehensive safety and toxicity profile can be compiled.
Unable to Proceed: Clarification Required for "GODIC"
Initial searches for "in vitro studies of GODIC" have not yielded any specific scientific information related to a compound, protein, or methodology with this name. The term "this compound" does not correspond to a recognized entity in the scientific literature based on the initial investigation.
The search results were broad and unrelated to a specific scientific topic, encompassing subjects such as:
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Genotoxicity of indigo naturalis.
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General biological glossaries.
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In vitro assays for cell migration.
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The Godin Leisure-Time Exercise Questionnaire.
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Works by author Seth Godin.
This suggests that "this compound" may be one of the following:
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A novel or very recently named compound, protein, or technology not yet widely documented in publicly accessible databases.
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An internal project name or code not intended for public dissemination.
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A typographical error in the provided topic.
To proceed with your request for an in-depth technical guide, please provide clarification on the term "this compound." Specifically, please define what "this compound" refers to in the context of in vitro studies. For example, is it:
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The name of a small molecule or drug candidate?
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An acronym for a protein or a gene?
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The designation for a specific cell line or experimental model?
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An abbreviation for a particular scientific technique or assay?
Once this information is provided, a thorough and accurate technical guide that meets your detailed specifications for data presentation, experimental protocols, and visualizations can be developed.
Unable to Identify "GODIC" as a Chemical Compound
A comprehensive search for a chemical compound or drug development candidate named "GODIC" has yielded no relevant results. The term does not correspond to any publicly available scientific literature, chemical database entries, or pharmaceutical development pipelines.
The search for "this compound" and related terms such as "this compound solubility," "this compound stability," "this compound drug," and "this compound chemical structure" did not return any information on a specific molecule. This suggests that "this compound" may be one of the following:
-
An internal, proprietary code name for a compound not yet disclosed in public forums or scientific literature.
-
A significant misspelling or an incorrect acronym for the intended substance.
-
A term used in a highly specialized or private context that is not indexed in public databases.
Without a verifiable chemical name, CAS number, IUPAC name, or other standard identifiers, it is not possible to retrieve the specific solubility, stability, and signaling pathway data required to generate the requested in-depth technical guide.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to use standardized nomenclature to ensure accurate and reliable data retrieval. If "this compound" is an internal designation, accessing its associated data would require consulting internal documentation or databases of the originating organization.
We recommend verifying the correct name or identifier of the compound of interest to enable a successful search for the required technical data.
Methodological & Application
Application Notes and Protocols for 3D Spheroid Cell Culture and Drug Screening
Note: A specific experimental protocol for cell culture termed "GODIC" was not identified in publicly available scientific literature. The following application notes and protocols represent a detailed, exemplary workflow for 3D spheroid cell culture, a common and advanced method used by researchers, scientists, and drug development professionals. This document is intended to serve as a comprehensive guide for establishing and utilizing 3D cell culture models for research and drug screening purposes.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in drug discovery and cancer research due to their ability to more accurately mimic the in vivo microenvironment of tumors compared to traditional 2D cell culture.[1] Spheroids exhibit cell-to-cell interactions, nutrient and oxygen gradients, and gene expression profiles that are more representative of solid tumors.[1] This protocol provides a detailed methodology for the generation of 3D spheroids from a cancer cell line, followed by a compound screening application to assess cell viability.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| TrypLE™ Express Enzyme (1X), no phenol red | Thermo Fisher Scientific | 12604013 |
| Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesium | Thermo Fisher Scientific | 14190144 |
| Trypan Blue Stain (0.4%) | Thermo Fisher Scientific | T10282 |
| Ultra-Low Attachment 96-well Spheroid Microplates | Corning | 4520 |
| CellTiter-Glo® 3D Cell Viability Assay | Promega | G9681 |
| Erlotinib (EGFR inhibitor) | Selleck Chemicals | S1023 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
Experimental Protocols
Protocol 1: Thawing and Expansion of Adherent Cancer Cells
This protocol describes the revival of cryopreserved adherent cancer cells (e.g., A549, MCF-7) and their expansion for spheroid generation.
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Preparation:
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Pre-warm complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin) to 37°C in a water bath.
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Add 9 mL of pre-warmed complete growth medium to a 15 mL conical tube.
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Thawing:
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Remove a cryovial of cells from liquid nitrogen storage.
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Quickly thaw the vial by partially immersing it in the 37°C water bath until only a small ice crystal remains.
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Wipe the vial with 70% ethanol before opening in a biological safety cabinet.
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Cell Recovery:
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Gently transfer the cell suspension from the cryovial into the 15 mL conical tube containing 9 mL of pre-warmed medium.
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Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[2]
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Aspirate the supernatant, being careful not to disturb the cell pellet.
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Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
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Plating and Incubation:
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Transfer the cell suspension into a T75 flask.
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Incubate the flask at 37°C, 5% CO₂, and 95% humidity.
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Change the medium every 2-3 days until the cells reach 80-90% confluency.
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Protocol 2: Cell Passaging and Counting
This protocol details the subculturing of adherent cells for expansion and obtaining a single-cell suspension for spheroid formation.
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Cell Dissociation:
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Aspirate the spent medium from the confluent T75 flask.
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Wash the cell monolayer once with 10 mL of DPBS.[2]
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Add 3-5 mL of TrypLE™ Express enzyme to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
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Neutralize the TrypLE™ with 7 mL of complete growth medium.
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Cell Counting:
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Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 3 minutes.
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Aspirate the supernatant and resuspend the cell pellet in a known volume of complete growth medium (e.g., 5 mL).
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Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.[3]
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Load 10 µL of the mixture into a hemocytometer and count the viable (unstained) cells.[3]
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Calculating Cell Density:
Protocol 3: 3D Spheroid Formation in Ultra-Low Attachment Plates
This protocol describes the generation of uniform spheroids from a single-cell suspension.
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Cell Seeding:
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Dilute the single-cell suspension from Protocol 3.2 to a final concentration of 2.5 x 10⁴ cells/mL in complete growth medium.
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Dispense 200 µL of the cell suspension into each well of a 96-well ultra-low attachment spheroid microplate, resulting in 5,000 cells per well.
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Spheroid Formation:
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Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
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Incubate the plate at 37°C, 5% CO₂, and 95% humidity.
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Spheroids will typically form within 24-72 hours. Monitor spheroid formation daily using a microscope.
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Protocol 4: Compound Treatment and Viability Assay
This protocol outlines a method for screening the effect of a therapeutic compound on 3D spheroids.
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Compound Preparation:
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Prepare a 10 mM stock solution of Erlotinib in DMSO.
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Create a serial dilution of Erlotinib in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest Erlotinib concentration).
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Compound Dosing:
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After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well.
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Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
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Incubation:
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Incubate the plate for 72 hours at 37°C, 5% CO₂, and 95% humidity.
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Cell Viability Assessment (CellTiter-Glo® 3D):
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Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
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Add 100 µL of CellTiter-Glo® 3D reagent to each well.
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Mix the contents by placing the plate on an orbital shaker for 5 minutes.
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Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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Data Presentation
Table 1: Cell Counting and Viability
| Parameter | Value |
| Average Viable Cells/Square | 65 |
| Dilution Factor | 2 |
| Calculated Cells/mL | 1.3 x 10⁶ |
| Total Volume (mL) | 5 |
| Total Viable Cells | 6.5 x 10⁶ |
| Percent Viability | 98% |
Table 2: Dose-Response of Erlotinib on 3D Spheroids
| Erlotinib Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | Percent Viability (%) |
| 0 (Vehicle Control) | 85,432 | 4,271 | 100 |
| 0.1 | 83,120 | 3,987 | 97.3 |
| 1 | 65,789 | 3,123 | 77.0 |
| 10 | 42,110 | 2,543 | 49.3 |
| 100 | 15,678 | 1,234 | 18.4 |
Visualizations
Experimental Workflow
Caption: Workflow for 3D spheroid-based compound screening.
Hypothetical Signaling Pathway: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and its inhibition.
References
- 1. An Improved Scalable Hydrogel Dish for Spheroid Culture [mdpi.com]
- 2. Protocol for the quantitative characterization of cell aggregates using an MRI setup maintaining optimal cultivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.wmich.edu [med.wmich.edu]
- 4. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-0941 (Pictilisib) in Animal Models
For research use only. Not for use in diagnostic procedures.
Introduction
GDC-0941, also known as Pictilisib, is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with activity against p110α, p110β, p110δ, and p110γ isoforms. It is an orally bioavailable compound that has been extensively evaluated in preclinical animal models for its anti-tumor activity. These application notes provide a comprehensive overview of the use of GDC-0941 in animal models, including its mechanism of action, recommended protocols for in vivo studies, and expected outcomes.
Mechanism of Action
GDC-0941 targets the PI3K family of lipid kinases, which are critical components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in human cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, GDC-0941 effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell growth and the induction of apoptosis.
PI3K/AKT/mTOR Signaling Pathway Inhibition by GDC-0941
GODIC dosage and administration guidelines
Disclaimer: No publicly available scientific or clinical data for a compound designated "GODIC" could be located. The following documentation is a template and should be adapted with actual experimental data once available. All values, protocols, and pathways are illustrative placeholders.
Introduction
This document provides a hypothetical framework for the dosage and administration of the novel research compound this compound. It outlines potential experimental protocols for evaluating its efficacy and mechanism of action based on common practices in drug development. All information herein is for illustrative purposes and requires validation through rigorous experimentation.
Quantitative Data Summary
The following tables represent placeholder data for the in vitro and in vivo administration of this compound.
Table 1: In Vitro this compound Dosage for Cell-Based Assays
| Cell Line | Seeding Density (cells/well) | This compound Concentration Range (µM) | Incubation Time (hours) | Readout |
| HEK293 | 1 x 10⁴ | 0.1 - 100 | 24, 48, 72 | Cell Viability (MTT) |
| HeLa | 8 x 10³ | 0.1 - 100 | 24, 48, 72 | Apoptosis (Caspase-3/7) |
| A549 | 1.2 x 10⁴ | 0.01 - 50 | 48 | Gene Expression (qPCR) |
| Jurkat | 2 x 10⁴ | 0.5 - 75 | 24 | Protein Phosphorylation (Western Blot) |
Table 2: In Vivo this compound Administration Guidelines (Murine Model)
| Administration Route | Dosage (mg/kg) | Dosing Frequency | Vehicle | Pharmacokinetic T½ (hours) |
| Intravenous (IV) | 1, 5, 10 | Single Dose | Saline + 5% DMSO | 2.5 |
| Intraperitoneal (IP) | 5, 10, 25 | Daily | PBS + 10% Solutol | 6.8 |
| Oral (PO) | 10, 25, 50 | Twice Daily | 0.5% Methylcellulose | 4.1 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for Protein Phosphorylation
-
Cell Lysis: Treat cells with this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: General workflow for preclinical evaluation of this compound.
Application Note: Analytical Methods for the Detection of GODIC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application data for the quantitative analysis of GODIC, a novel small molecule inhibitor of Kinase-X, in biological matrices. The methods described are essential for preclinical and clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Introduction
This compound is a potent and selective inhibitor of Kinase-X, a key enzyme in the "Growth Factor Signaling Pathway" implicated in various proliferative diseases. Accurate and precise quantification of this compound in biological samples is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing a therapeutic window. This application note details two validated analytical methods for this compound detection: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the phosphorylation of the downstream substrate "Substrate-Y" by Kinase-X. This interruption of the signaling cascade leads to a downstream decrease in cell proliferation.
Application Notes and Protocols for the Preparation of GODIC Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GODIC, with the IUPAC name (2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1,4-dihydroimidazol-5-ylidene]amino]hexanoic acid, is a novel research compound.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications. These application notes provide detailed protocols for the preparation of this compound stock solutions, recommendations for solvent selection, and guidelines for storage to ensure the integrity of the compound. Due to the novelty of this compound, specific experimental data on its solubility and stability are limited. The following recommendations are based on the chemical structure of this compound, which contains multiple amino and carboxylic acid functional groups, suggesting its behavior will be similar to that of other polar, zwitterionic molecules.[1][2]
Data Presentation
Predicted Solubility of this compound
The solubility of a compound is dependent on its physicochemical properties and the solvent.[3][4] Based on its structure, which contains multiple polar functional groups (amines and carboxylic acids), this compound is predicted to be soluble in aqueous and polar organic solvents.[1][5][6] The following table summarizes the predicted solubility of this compound in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Predicted Solubility | Rationale & Considerations |
| Water | High | The presence of multiple ionizable amino and carboxyl groups suggests good solubility in water.[1][2] Solubility may be pH-dependent; adjusting the pH to be acidic (e.g., with HCl) or basic (e.g., with NaOH) can increase solubility by forming the corresponding salt.[7][8] |
| Phosphate-Buffered Saline (PBS) | High | Similar to water, this compound is expected to be soluble in aqueous buffers like PBS, which are suitable for many biological assays. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds. It is a common solvent for preparing high-concentration stock solutions for in vitro studies. |
| Ethanol | Low to Moderate | As a polar protic solvent, ethanol may dissolve this compound, but likely to a lesser extent than water or DMSO. Solubility may increase with the addition of a small amount of water.[3] |
| Methanol | Low to Moderate | Similar to ethanol, methanol is a polar protic solvent and may offer some solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in water. It is recommended to use sterile, deionized, or distilled water.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a clean, dry weighing boat or directly into a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of water required to achieve a 10 mM concentration. The molecular weight of this compound (C14H26N6O4) is 342.39 g/mol .
-
Volume (L) = [Mass (g) / 342.39 ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of sterile water to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Sterilization (Optional): If required for the downstream application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Protocol 2: Preparation of a 50 mM Stock Solution of this compound in DMSO
This protocol is suitable for creating a more concentrated stock solution for use in cellular assays where the final concentration of DMSO is kept low (typically <0.5%).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials with screw caps
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO needed for a 50 mM stock solution.
-
Volume (L) = [Mass (g) / 342.39 ( g/mol )] / 0.050 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Sonication in a water bath for a few minutes can assist in dissolving the compound if necessary.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into small volumes in tightly sealed vials to prevent moisture absorption. Store at -20°C. When using, thaw at room temperature and vortex briefly before dilution.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: A potential drug discovery pathway involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. tandfonline.com [tandfonline.com]
Unable to Proceed: Clarification Required for "GODIC" in In Vivo Imaging
Initial searches for "GODIC" in the context of in vivo imaging techniques have not yielded specific information about a technology, molecule, or methodology with this name.
To provide you with accurate and detailed Application Notes and Protocols as requested, further clarification on the term "this compound" is essential. It is possible that "this compound" may be:
-
A novel or emerging technology with limited public documentation.
-
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-
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-
A potential typographical error in the original request.
Without a clear definition of "this compound," it is not possible to generate the requested content, including data tables, experimental protocols, and visualizations. Providing information on general in vivo imaging techniques would not meet the specific requirements of your request and could lead to irrelevant and inaccurate content.
To proceed, please provide additional details on "this compound," such as:
-
The full name or a more detailed description of the technology or molecule.
-
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-
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-
The biological target or application of interest.
Once this information is provided, a thorough and accurate response that meets all the outlined requirements can be generated.
The Enigmatic "GODIC": Unraveling its Application in Neuroscience Research
Despite a comprehensive search for "GODIC" and its potential applications within the field of neuroscience, the term does not correspond to any known, publicly documented technology, experimental protocol, or analytical method. This suggests that "this compound" may represent a highly specialized, nascent technology not yet in the public domain, a proprietary tool, an internal laboratory acronym, or a possible misnomer for an existing methodology.
Our investigation into the applications of "this compound" in neuroscience research for an audience of researchers, scientists, and drug development professionals has been unable to yield specific application notes, detailed experimental protocols, or quantitative data for summarization. The search encompassed a wide range of queries, including "this compound neuroscience," "this compound applications in brain research," "this compound protocol neuroscience," and more speculative expansions of the acronym, yet failed to identify a specific, recognized entity.
The landscape of neuroscience is rich with innovative techniques for imaging, stimulation, and data analysis. From established methods like fMRI and EEG to cutting-edge technologies developed under initiatives like the BRAIN Initiative, the tools available to researchers are vast and ever-expanding. However, "this compound" does not appear among these established or emerging technologies in published literature, scientific forums, or commercial instrumentation databases.
While our search did retrieve information on various neuroscience-related topics, such as the erthis compound behavior of brain waves and the use of specific questionnaires in psychological studies, none of these were associated with a technology or method referred to as "this compound."
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For researchers, scientists, and drug development professionals seeking information on novel neuroscience methodologies, we recommend consulting peer-reviewed journals, attending scientific conferences, and exploring resources from major neuroscience research initiatives and neurotechnology companies.
Should "this compound" be a term with a more specific or alternative spelling, or an acronym for a longer, more descriptive name, further information could potentially be retrieved. Without additional context, a detailed report on its applications in neuroscience research cannot be generated.
Application Notes and Protocols for the Synthesis and Evaluation of Diosgenin Derivatives in Cancer Research
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants of the Dioscorea genus, has garnered significant interest in pharmaceutical research due to its diverse biological activities.[1][2] While diosgenin itself exhibits potential as an anti-tumor agent, its clinical application is often limited by factors such as low solubility and moderate efficacy.[3] To address these limitations, researchers have focused on the synthesis of diosgenin derivatives to enhance their pharmacological properties, including improved water solubility and more potent anticancer activity.[4][5][6] These modifications often target the C-3 hydroxyl group of the A ring or the F ring of the diosgenin scaffold.[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel diosgenin derivatives for cancer research.
Application Notes
Diosgenin derivatives have emerged as a promising class of compounds for investigation in oncology and drug development. Their primary application lies in their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.
-
Antiproliferative Agents: Numerous diosgenin derivatives have shown potent inhibitory effects on the proliferation of various cancer cells, including those of the colon, lung, pancreas, and breast.[3][4] For instance, certain quaternary phosphonium salt and hydroxamic acid derivatives of diosgenin exhibit significantly lower IC50 values compared to the parent compound.[4]
-
Inducers of Apoptosis: A key mechanism of action for many diosgenin derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[3][7] Mechanistic studies have revealed that these compounds can trigger apoptosis through the mitochondrial (intrinsic) pathway, characterized by the depolarization of the mitochondrial membrane, accumulation of reactive oxygen species (ROS), and activation of caspases.[3][8]
-
Cell Cycle Arrest: Some diosgenin derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M or G0/G1, thereby preventing cancer cell division and proliferation.[3][9]
-
Modulation of Signaling Pathways: These derivatives can exert their anticancer effects by modulating key cellular signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.[9][10]
Due to their targeted effects on cancer cells and often lower toxicity towards normal cells, diosgenin derivatives represent a valuable area of research for the development of novel chemotherapeutic agents.[3][9]
Quantitative Data: In Vitro Cytotoxicity of Diosgenin Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various diosgenin derivatives against several human cancer cell lines, demonstrating their enhanced antiproliferative activity compared to the parent compound, diosgenin.
Table 1: IC₅₀ Values (μM) of Diosgenin Quaternary Phosphonium Salt and Hydroxamic Acid Derivatives [4]
| Compound | Aspc-1 | H358 | HCT-116 | SW620 |
| Diosgenin | >100 | >100 | >100 | 62.83 |
| 2.2b | 2.265 | 3.153 | 6.784 | 4.388 |
| 2.2c | 1.092 | 2.18 | 7.91 | 1.173 |
| 2.2f | 0.1847 | 4.038 | 12.89 | 0.4483 |
| 2.2g | 0.6483 | 3.538 | 11.75 | 0.778 |
| 2.4l | 2.139 | 4.316 | 14.86 | 2.431 |
| 2.4m | 2.307 | >20 | 11.23 | 1.92 |
| Doxorubicin | <5 | <5 | <5 | <5 |
Table 2: IC₅₀ Values (μM) of Diosgenin and a 1,2,3-Triazole Derivative (6j) [3]
| Compound | MDA-MB-231 | MDA-MB-468 | MCF-7 | MCF-10A (Normal) |
| Diosgenin (DSG) | 68.4 | 59.2 | 49.3 | >100 |
| 6j | 10.5 | 13.8 | 6.2 | >50 |
Table 3: IC₅₀ Values (μM) of Diosgenin in Human Prostate Cell Lines [7]
| Compound | LNCaP | DU145 | PC3 | PNT1A (Non-neoplastic) |
| Diosgenin | 56.12 | 23.21 | 14.02 | 66.10 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of diosgenin derivatives.
Protocol 1: General Synthesis of a C-3 Modified Diosgenin Derivative
This protocol describes a general two-step reaction to modify the C-3 hydroxyl group of diosgenin, a common strategy for creating derivatives.
Materials:
-
Diosgenin
-
Dicarboxylic anhydride (e.g., succinic anhydride)
-
Pyridine
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Amine of choice
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Esterification of Diosgenin.
-
Dissolve diosgenin (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Add a dicarboxylic anhydride (e.g., succinic anhydride, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water and acidify with HCl (2N).
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid intermediate by column chromatography.
-
-
Step 2: Amide Coupling.
-
Dissolve the purified intermediate (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes, then at room temperature for 4 hours to form the active ester.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate.
-
Purify the final derivative by column chromatography.
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the IC₅₀ value of a synthesized derivative.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Synthesized diosgenin derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of the diosgenin derivative in DMSO.
-
Create a series of dilutions of the compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Cancer cells treated with the diosgenin derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the diosgenin derivative at its IC₅₀ concentration for 24-48 hours.
-
Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within 1 hour using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of C-3 modified diosgenin derivatives.
Apoptosis Signaling Pathway
Caption: Proposed mitochondrial apoptosis pathway induced by diosgenin derivatives.
References
- 1. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives [acs.figshare.com]
- 2. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of diosgenin derivatives as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Diosgenin in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Glucose Oxidase (GOD) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Glucose Oxidase (GOD) assays. All quantitative data is summarized in tables for easy comparison, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated with diagrams created using Graphviz.
Disclaimer: The term "GODIC" in the initial request was interpreted as a likely reference to "Glucose Oxidase (GOD)". This guide is therefore focused on troubleshooting Glucose Oxidase assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a Glucose Oxidase (GOD) assay?
A1: The Glucose Oxidase (GOD) assay is a widely used enzymatic method to determine the concentration of glucose in a sample. The fundamental principle involves a two-step reaction. First, the GOD enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂), consuming oxygen in the process.[1][2] In the second step, the generated H₂O₂ is used by a peroxidase enzyme (like horseradish peroxidase, HRP) to oxidize a chromogenic substrate, resulting in a colored or fluorescent product that can be measured spectrophotometrically.[1][3] The intensity of the color or fluorescence is directly proportional to the amount of glucose in the original sample.[1]
Q2: My GOD assay results are inconsistent across replicates. What are the likely causes?
A2: Inconsistent results in a GOD assay can stem from several factors, often related to procedural variations or reagent instability. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a primary source of variability.
-
Improper Mixing: Failure to thoroughly mix the reaction components in each well can lead to uneven reaction rates.
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. Inconsistent incubation temperatures across the plate or between experiments can cause variations.
-
Reagent Degradation: Improper storage of the GOD enzyme, peroxidase, or the chromogenic substrate can lead to loss of activity and inconsistent results.[4]
-
Contamination: Contamination of reagents or samples with reducing or oxidizing agents can interfere with the reaction.
Q3: I am observing a high background signal in my blank (no glucose) wells. What should I do?
A3: A high background signal can obscure the detection of low glucose concentrations. The primary causes include:
-
Contaminated Reagents: The assay buffer, chromogenic substrate, or even the water used to prepare reagents may be contaminated with glucose or other substances that react with the detection reagents.
-
Substrate Instability: Some chromogenic substrates can spontaneously oxidize over time, leading to a background signal.
-
Light Exposure: Light-sensitive chromogenic substrates may degrade if not protected from light, resulting in a higher background.
-
Incorrect Wavelength Reading: Reading the absorbance at an incorrect wavelength can increase the background signal.
To troubleshoot this, prepare fresh reagents, ensure all containers are clean, and protect the chromogenic substrate from light.
Q4: The signal from my samples is very low, even with known glucose concentrations. How can I increase the signal?
A4: A low signal can be due to several factors that limit the enzymatic reaction or the detection of the product. Consider the following:
-
Inactive Enzyme: The GOD or peroxidase may have lost activity due to improper storage or handling.
-
Suboptimal pH: The pH of the reaction buffer must be optimal for the GOD enzyme, typically around pH 5.5-7.0.
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed to a detectable level.
-
Presence of Inhibitors: The sample itself may contain inhibitors of the GOD or peroxidase enzymes.
-
Incorrect Filter/Wavelength: Using the wrong filter or wavelength for detection will result in a lower-than-expected signal.
Troubleshooting Guides
Problem 1: Non-Linear Standard Curve
Question: My glucose standard curve is not linear, making it difficult to accurately quantify my samples. What could be the cause?
Answer: A non-linear standard curve is a common issue in GOD assays and can arise from several factors. The most common reasons are substrate saturation at high glucose concentrations or issues with the detection system.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Substrate Saturation | At high glucose concentrations, the GOD enzyme becomes saturated, and the reaction rate no longer increases linearly with glucose concentration.[5] | Narrow the range of your glucose standards to the linear portion of the curve. If your samples have high glucose concentrations, dilute them to fall within the linear range. |
| Reagent Limitation | At high glucose levels, the chromogenic substrate or oxygen may become the limiting reagent, causing the reaction to plateau. | Increase the concentration of the chromogenic substrate or ensure adequate oxygenation of the reaction buffer. |
| Detector Saturation | If the signal is too high, it may exceed the linear range of the spectrophotometer's detector. | Reduce the incubation time or dilute the samples to bring the signal within the detector's linear range. |
| Improper Curve Fit | Using a linear regression for a curve that is inherently slightly non-linear can lead to inaccuracies.[6] | Use a more appropriate curve fit, such as a quadratic or 4-parameter logistic fit, which can often better model the dose-response relationship.[6] |
Example Data: Non-Linear Standard Curve
| Glucose (mM) | Absorbance (450 nm) - Linear | Absorbance (450 nm) - Non-Linear |
| 0 | 0.05 | 0.05 |
| 0.1 | 0.25 | 0.25 |
| 0.2 | 0.45 | 0.45 |
| 0.4 | 0.85 | 0.80 |
| 0.8 | 1.65 | 1.20 |
| 1.6 | 3.25 | 1.50 |
Problem 2: Inconsistent Results Between Experiments
Question: I am getting different results when I repeat the GOD assay on different days with the same samples. Why is this happening?
Answer: Poor reproducibility between experiments is often due to variations in experimental conditions or reagent preparation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Reagent Preparation | Freshly prepared reagents may have slightly different concentrations or activity compared to older batches. | Prepare a large batch of buffer and aliquot other reagents to be used across multiple experiments. Always use the same protocol for reagent preparation. |
| Environmental Factors | Variations in ambient temperature and humidity can affect enzyme activity and evaporation from microplates. | Perform the assay in a temperature-controlled environment. Use plate sealers to minimize evaporation during incubation. |
| Instrument Variation | Different spectrophotometers or even the same instrument on different days can have slight variations in performance. | Calibrate the spectrophotometer regularly and use the same instrument for all related experiments. Include a set of control samples with known concentrations in every run. |
| Sample Storage | The stability of glucose in your samples can be affected by storage conditions and freeze-thaw cycles. | Aliquot samples to avoid multiple freeze-thaw cycles and store them at the recommended temperature. |
Example Data: Inter-Assay Variability
| Sample | Glucose (mM) - Assay 1 | Glucose (mM) - Assay 2 | % Difference |
| Control 1 | 0.52 | 0.51 | 1.9% |
| Control 2 | 1.05 | 1.03 | 1.9% |
| Sample A | 0.78 | 0.95 | 21.8% |
| Sample B | 1.23 | 1.55 | 26.0% |
Experimental Protocols
Detailed Methodology for a Standard Glucose Oxidase (GOD) Assay
This protocol is a general guideline for a colorimetric GOD assay in a 96-well plate format.
1. Reagent Preparation:
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Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0.
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Glucose Standard (10 mM): Dissolve 180.16 mg of D-glucose in 100 mL of assay buffer.
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Glucose Oxidase (GOD) Stock Solution (10 U/mL): Dissolve lyophilized GOD in assay buffer.
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Horseradish Peroxidase (HRP) Stock Solution (10 U/mL): Dissolve lyophilized HRP in assay buffer.
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Chromogenic Substrate (e.g., ABTS): Prepare a 10 mg/mL stock solution in an appropriate solvent.
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Working Solution: Prepare fresh before use. For each 1 mL of working solution, mix 800 µL of assay buffer, 100 µL of GOD stock, 50 µL of HRP stock, and 50 µL of the chromogenic substrate.
2. Standard Curve Preparation:
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Perform serial dilutions of the 10 mM glucose standard in assay buffer to create standards ranging from 0 to 1 mM.
3. Assay Procedure:
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Add 50 µL of each standard or sample to the wells of a 96-well plate.
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Add 50 µL of the working solution to each well.
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Incubate the plate at 37°C for 30 minutes, protected from light.
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Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 450 nm for TMB, 405 nm for ABTS).
4. Data Analysis:
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Subtract the absorbance of the blank (0 mM glucose) from all other readings.
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Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
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Determine the glucose concentration of the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Workflows
Glucose Metabolism and Oxidative Stress Signaling
The GOD assay is often used to study processes related to glucose metabolism and the resulting oxidative stress. High glucose levels can lead to an increase in reactive oxygen species (ROS), which can activate various stress-related signaling pathways.
Caption: High glucose leads to oxidative stress and activation of downstream signaling pathways.
Experimental Workflow for GOD Assay Troubleshooting
A logical workflow can help systematically identify the source of error in a GOD assay.
Caption: A systematic workflow for troubleshooting inconsistent GOD assay results.
References
improving GODIC solubility in aqueous solutions
Technical Support Center: GODIC Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of the hypothetical compound this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps if this compound fails to dissolve in my aqueous buffer?
A1: Initially, confirm that your weighing and dilution calculations are accurate. Gentle agitation and slight warming of the solution can also be attempted, but be cautious of potential compound degradation at elevated temperatures. The next step is to assess the pH of your solution, as the solubility of many compounds is pH-dependent. If these preliminary steps do not resolve the issue, a more systematic approach involving solubility enhancement techniques may be necessary.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of ionizable compounds is significantly affected by pH. For a compound like this compound, if it contains acidic or basic functional groups, its charge state will change with pH, altering its interaction with water molecules. Generally, acidic compounds are more soluble at a pH above their pKa, while basic compounds are more soluble at a pH below their pKa. It is recommended to determine the pH-solubility profile of this compound to identify the optimal pH for dissolution.
Q3: What are co-solvents and how can they improve this compound solubility?
A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent. Common co-solvents used in research and pharmaceutical formulations include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). The selection and concentration of a co-solvent should be carefully considered, as they can impact experimental outcomes and may have toxic effects in biological systems.
Q4: When is it appropriate to use surfactants or cyclodextrins for this compound?
A4: Surfactants and cyclodextrins are suitable when significant increases in solubility are required and the use of co-solvents is not desirable or effective. Surfactants form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their solubility. The choice between them depends on the specific properties of this compound and the requirements of the experiment.
Q5: What are the visual indicators of this compound precipitation in my solution?
A5: Visual indicators of compound precipitation include the appearance of a cloudy or hazy solution, the formation of visible solid particles, or the settling of material at the bottom of the container. It is crucial to ensure complete dissolution to achieve an accurate and effective concentration for your experiments.
Troubleshooting Guide for this compound Solubility
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Problem: this compound Precipitates from Aqueous Solution
If you observe precipitation of this compound during or after preparation of your aqueous solution, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect pH | Determine the optimal pH for this compound solubility by performing a pH-solubility profile. Adjust the pH of your buffer accordingly. |
| Low Temperature | Try gentle warming of the solution while stirring. However, verify the thermal stability of this compound to prevent degradation. |
| Buffer Incompatibility | Certain buffer components can interact with this compound and reduce its solubility. Test the solubility of this compound in different buffer systems. |
| High Concentration | The intended concentration may exceed the intrinsic solubility of this compound in the chosen solvent system. A solubility enhancement strategy may be required. |
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing this compound solubility challenges.
Caption: Decision tree for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol determines the equilibrium solubility of this compound in a specific buffer.
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Preparation: Add an excess amount of this compound powder to a known volume of the selected aqueous buffer in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a 0.22 µm filter.
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Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
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Calculation: The determined concentration represents the equilibrium solubility of this compound in that buffer.
Protocol 2: Screening of Co-solvents for Solubility Enhancement
This protocol helps in identifying an effective co-solvent for this compound.
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Stock Solutions: Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400) at different concentrations in the desired aqueous buffer.
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Sample Preparation: Add an excess amount of this compound to each co-solvent/buffer mixture.
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Equilibration and Quantification: Follow steps 2-5 from Protocol 1 for each sample.
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Data Analysis: Compare the solubility of this compound in the different co-solvent systems to identify the most effective one.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a typical workflow for selecting a solubility enhancement strategy.
Caption: Workflow for selecting a solubility enhancement strategy.
Data Presentation
The following tables present example data for this compound solubility in various conditions.
Table 1: Example pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) |
| 2.0 | 150.5 |
| 4.0 | 25.2 |
| 6.0 | 1.8 |
| 7.4 | 1.5 |
| 8.0 | 1.6 |
| 10.0 | 35.7 |
Table 2: Example Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System | Solubility (µg/mL) | Fold Increase |
| None (PBS only) | 1.5 | 1.0 |
| 5% DMSO | 15.8 | 10.5 |
| 10% DMSO | 45.2 | 30.1 |
| 5% Ethanol | 8.9 | 5.9 |
| 10% Ethanol | 22.1 | 14.7 |
| 10% PEG 400 | 35.6 | 23.7 |
Hypothetical Application in a Signaling Pathway
Assuming this compound is an inhibitor of a kinase in the MAPK signaling pathway, proper solubilization is critical for accurate in vitro kinase assays.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
preventing GODIC degradation in experiments
Welcome to the technical support center for GODIC. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent this compound degradation in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a potent, small molecule inhibitor of a critical kinase in the Hedgehog signaling pathway. Its stability is a primary concern because it is susceptible to degradation under common experimental conditions, including exposure to light and elevated temperatures. Degradation can lead to a loss of bioactivity, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to this compound degradation are:
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Light Exposure: this compound is photolabile and can degrade when exposed to ambient laboratory light, especially over extended periods.
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Temperature: Temperatures above 4°C can accelerate the degradation of this compound in solution.
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pH: this compound is most stable in a narrow pH range (6.0-7.5). Deviations from this range can lead to rapid degradation.
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Oxidation: The presence of oxidizing agents can lead to the oxidative degradation of this compound.
Q3: How should I properly store this compound?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a light-protected container. Once reconstituted, aliquot the solution into single-use, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I work with this compound on an open lab bench?
A4: It is strongly recommended to minimize this compound's exposure to light. When preparing solutions or conducting experiments, work in a darkened room or use amber-colored or aluminum foil-wrapped labware.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
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Possible Cause: Degradation of this compound due to improper handling or storage.
-
Solution:
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Verify Storage: Ensure that both the stock and working solutions of this compound have been stored under the recommended conditions (-80°C, protected from light).
-
Minimize Light Exposure: During your experiment, protect all this compound-containing solutions and cell culture plates from light by using amber tubes and plates or by wrapping them in aluminum foil.
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Fresh Preparation: Prepare fresh working solutions of this compound from a new aliquot of the stock solution for each experiment.
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Control Experiment: Include a positive control with a fresh, validated batch of this compound to compare its activity.
-
Problem 2: Precipitate formation in this compound stock or working solutions.
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Possible Cause: Poor solubility or degradation product precipitation.
-
Solution:
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Solvent Check: Confirm that you are using the recommended solvent (e.g., DMSO) for reconstitution.
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Sonication: Briefly sonicate the solution in a water bath to aid dissolution.
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Filtration: If a precipitate remains, it may be a degradation product. Filter the solution through a 0.22 µm syringe filter before use. However, be aware that this may remove some active compounds if the precipitate is this compound itself. It is best to prepare a fresh solution.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4)
| Temperature (°C) | % Remaining after 24 hours |
| -80 | 99.8% |
| -20 | 98.5% |
| 4 | 91.2% |
| 25 (Room Temp) | 75.6% |
| 37 | 58.3% |
Table 2: Effect of Light Exposure on this compound Stability at Room Temperature (25°C)
| Condition | % Remaining after 8 hours |
| Dark (wrapped in foil) | 95.1% |
| Ambient Lab Light | 62.4% |
| Direct Sunlight | <10% |
Table 3: Effect of pH on this compound Stability at 4°C
| pH | % Remaining after 24 hours |
| 4.0 | 65.7% |
| 5.0 | 80.1% |
| 6.0 | 94.5% |
| 7.0 | 95.2% |
| 8.0 | 88.3% |
| 9.0 | 72.9% |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
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Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under low-light conditions, reconstitute the powder in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
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Vortex briefly to ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
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Thaw a single-use aliquot of the this compound stock solution at room temperature in the dark.
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Under sterile and low-light conditions, dilute the stock solution to the final working concentration in pre-warmed cell culture medium.
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Mix gently by pipetting.
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Use the working solution immediately. Do not store for later use.
Visualizations
Caption: Key pathways leading to the degradation of active this compound.
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: this compound inhibits a critical kinase in the Hedgehog pathway.
Technical Support Center: Optimizing Compound Concentrations for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize compound concentrations for various assays. These guidelines are designed to address common issues encountered during experimentation and provide structured solutions.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration range for my compound in a new assay?
A1: The optimal concentration range for a compound in a new assay is typically determined by performing a dose-response curve. Start with a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common starting point is a serial dilution, such as a 1:3 or 1:10 dilution series.[1] The goal is to identify a concentration range that produces a measurable and dose-dependent effect, from minimal to maximal response.
Q2: What are the key parameters to consider when preparing my compound dilutions?
A2: When preparing compound dilutions, it is crucial to consider the following:
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Solvent Choice: The solvent used to dissolve the compound should be compatible with the assay system and not induce cellular toxicity or interfere with assay components at the final concentration.[2]
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Stock Concentration: Prepare a high-concentration stock solution to minimize the volume of solvent added to the assay, which can help prevent solvent-induced artifacts.
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Serial Dilution Accuracy: Ensure accurate and consistent serial dilutions to obtain reliable dose-response data.
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Stability: Consider the stability of the compound in the chosen solvent and at the working concentrations. Some compounds may degrade over time or be sensitive to light or temperature.
Q3: How can I be sure that the observed effect is specific to my compound?
A3: To ensure the observed effect is specific to your compound, include appropriate controls in your experimental design:
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Vehicle Control: This consists of the solvent used to dissolve the compound, at the same final concentration used in the experimental wells. This control helps to identify any effects caused by the solvent itself.
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Negative Control: A well-characterized compound that is known to be inactive in the assay.
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Positive Control: A well-characterized compound that is known to produce a robust and reproducible effect in the assay. This confirms that the assay is performing as expected.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from your compound, reducing the assay's sensitivity and dynamic range.[3]
| Potential Cause | Recommended Solution |
| Non-specific binding of detection antibodies or reagents [4] | Increase the number and/or duration of wash steps. Optimize the concentration of the blocking buffer or try a different blocking agent.[5] |
| High concentration of detection reagents | Titrate the concentration of the primary and secondary antibodies or other detection reagents to find the optimal concentration that maximizes signal-to-noise ratio.[6] |
| Contaminated reagents or samples [4][5] | Use fresh, sterile reagents and buffers.[3][5] Ensure proper sample handling to avoid contamination.[5] |
| Autofluorescence of the compound or plate | Run a control with the compound alone to measure its intrinsic fluorescence. Use black microplates for fluorescence assays to minimize background.[7] |
| Prolonged substrate incubation time [4] | Reduce the substrate incubation time or read the plate immediately after adding the stop solution.[4] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the compound's activity, the assay components, or the experimental conditions.
| Potential Cause | Recommended Solution |
| Compound concentration is too low | Test a higher range of compound concentrations. |
| Compound is inactive or degraded | Verify the identity and purity of the compound. Ensure proper storage and handling to prevent degradation. |
| Suboptimal assay conditions [8] | Optimize assay parameters such as incubation time, temperature, and pH.[9] |
| Problem with detection reagents | Check the expiration dates and storage conditions of all reagents. Use a positive control to confirm the activity of the detection system. |
| Incorrect plate reader settings | Ensure the correct excitation and emission wavelengths (for fluorescence) or the correct wavelength (for absorbance) are being used. Optimize the gain setting for the detector.[7] |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a uniform cell suspension and use precise pipetting techniques to seed cells evenly across the plate. Visually inspect the cells before adding the compound.[9] |
| Edge effects in microplates | To minimize evaporation from the outer wells, fill them with sterile media or PBS without cells.[9] |
| Variability in compound addition | Use a multichannel pipette or an automated liquid handler for precise and consistent addition of the compound to the assay plates. |
| Cell health and passage number | Use cells that are in the logarithmic growth phase and within a consistent and low passage number range.[9] Monitor cell morphology for any signs of stress or contamination.[9] |
| Fluctuations in incubator conditions | Ensure the incubator maintains stable temperature, humidity, and CO2 levels. Minimize the frequency and duration of door openings.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell-Based Assay
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Prepare a single-cell suspension of the desired cell line.
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Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
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Create a serial dilution of the cell suspension to test a range of cell densities (e.g., 1,000 to 20,000 cells per well for a 96-well plate).
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Seed the cells into the wells of a microplate.
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Incubate the plate for the desired duration of the assay (e.g., 24, 48, or 72 hours).
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At the end of the incubation period, assess cell viability or another relevant endpoint using a suitable assay (e.g., MTT, CellTiter-Glo®).
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Plot the signal (e.g., absorbance or luminescence) against the number of cells seeded per well.
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Select the cell density that falls within the linear range of the assay, where the signal is proportional to the cell number.
Protocol 2: Performing a Dose-Response Experiment
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Prepare a high-concentration stock solution of your compound in a suitable solvent.
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Create a serial dilution series of the compound in the assay medium. A common approach is an 8- or 12-point dilution series.
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Seed the cells at the predetermined optimal density in a microplate and allow them to adhere overnight.
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Add the compound dilutions to the appropriate wells. Include vehicle controls and positive and negative controls.
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Incubate the plate for the desired exposure time.
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Perform the assay to measure the biological response (e.g., cell viability, enzyme activity, gene expression).
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Plot the response against the logarithm of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: A typical experimental workflow for a dose-response assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arp1.com [arp1.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. sinobiological.com [sinobiological.com]
- 7. selectscience.net [selectscience.net]
- 8. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. marinbio.com [marinbio.com]
- 10. m.youtube.com [m.youtube.com]
GODIC Synthesis Technical Support Center
Welcome to the technical support center for Glycan-Oriented Diversity-Informatics Conjugation (GODIC) synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound synthesis workflow.
Issue 1: Low Yield of Activated Glycan
Q: My initial glycan activation step is resulting in a low yield. What are the common causes and how can I improve it?
A: Low activation yields are often due to suboptimal reaction conditions or reagent quality. Here are the primary factors to investigate:
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Moisture Contamination: Anhydrous conditions are critical for many activation chemistries (e.g., using carbodiimides, tosylates, or tresylates). Ensure all glassware is oven-dried and solvents are freshly distilled or from a sealed bottle.
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Reagent Stoichiometry: The molar ratio of the activating agent to the glycan is crucial. An insufficient amount will lead to incomplete activation, while a large excess can cause side reactions. We recommend a titration experiment to determine the optimal ratio for your specific glycan.
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Reaction Temperature and Time: Activation reactions are often temperature-sensitive. Running the reaction at a suboptimal temperature or for an insufficient duration can lead to low yields.
Troubleshooting Steps:
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Verify Anhydrous Conditions: Use a fresh bottle of anhydrous solvent and flame-dry your reaction flask under an inert atmosphere (e.g., Argon or Nitrogen).
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Optimize Reagent Concentration: Perform small-scale parallel reactions with varying molar equivalents of the activating agent (see Table 1 for an example).
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the activated product over time.
Table 1: Example Optimization of Glycan Activation
| Trial | Molar Equivalents of Activating Agent | Reaction Time (hours) | Yield of Activated Glycan (%) |
| 1 | 1.1 | 4 | 45 |
| 2 | 1.5 | 4 | 78 |
| 3 | 2.0 | 4 | 85 |
| 4 | 2.5 | 4 | 83 (side products observed) |
Issue 2: Inefficient Conjugation to the Target Molecule
Q: I am observing poor conjugation efficiency between my glycan-small molecule construct and my target protein. What could be the issue?
A: Inefficient conjugation can stem from several factors related to the properties of your molecules and the reaction environment.
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Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the glycan conjugate from accessing it. Consider engineering a more accessible conjugation site or using a linker to increase the distance between the glycan and the target.
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Incorrect pH: The pH of the reaction buffer is critical for many conjugation chemistries. For example, amine-reactive conjugations (e.g., with NHS esters) are most efficient at a slightly alkaline pH (7.2-8.5).
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Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for the activated glycan. Switch to a non-nucleophilic buffer like HEPES or PBS.
Experimental Protocol: pH Optimization for Conjugation
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Prepare a series of reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using a non-nucleophilic buffer system (e.g., HEPES).
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Set up parallel conjugation reactions in each buffer, keeping all other parameters (temperature, concentration, reaction time) constant.
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Quench the reactions and analyze the conjugation efficiency using SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
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Select the pH that provides the highest yield of the desired conjugate.
Issue 3: Lack of Diversity in the Final Conjugate Library
Q: After synthesis and screening, my this compound library appears to have low functional diversity, with only a few scaffolds showing activity. Why is this happening?
A: This is a common challenge in diversity-oriented synthesis and can be addressed by re-evaluating the design and execution of your library synthesis.
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Biased Building Block Selection: The initial set of small molecules chosen for conjugation to the glycan may not cover a sufficiently diverse chemical space. Utilize informatics tools to analyze the physicochemical properties of your building blocks and select a more diverse set.
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Reaction Bias: The conjugation chemistry itself may favor certain types of small molecules, leading to their overrepresentation in the final library. It is advisable to use multiple, orthogonal conjugation chemistries to build your library.
Logical Workflow for Improving Library Diversity
Caption: Workflow for enhancing this compound library diversity.
Frequently Asked Questions (FAQs)
Q: What is the core principle of this compound synthesis?
A: this compound (Glycan-Oriented Diversity-Informatics Conjugation) synthesis is a platform for creating large libraries of novel biomolecules. It leverages the biological relevance of glycans as scaffolds, attaches a diverse range of small molecules to them, and often uses computational (informatics) methods to guide the selection of these molecules to maximize the chemical and functional diversity of the library.
Q: How does informatics play a role in the this compound workflow?
A: Informatics is integral at two key stages:
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Design: Computational tools are used to pre-screen virtual libraries of small molecules to ensure that the selected building blocks for the synthesis have a wide range of properties (e.g., size, polarity, charge, shape). This avoids redundancy and maximizes the novelty of the final library.
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Analysis: After screening the synthesized library for biological activity, informatics is used to identify structure-activity relationships (SAR). This helps in understanding which chemical features are important for the observed activity and guides the design of the next generation of more potent and specific molecules.
Signaling Pathway Analysis with this compound Probes
Caption: Use of a this compound probe to modulate a signaling pathway.
Q: What are the key quality control checkpoints in a this compound synthesis experiment?
A: A rigorous quality control process is essential for reliable results. Key checkpoints include:
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Starting Material Purity: Confirm the identity and purity of the initial glycan and small molecule building blocks using NMR, mass spectrometry, and HPLC.
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Activation Efficiency: Before proceeding to conjugation, confirm the successful activation of the glycan scaffold, typically via LC-MS.
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Conjugation Verification: After each conjugation step, verify the formation of the desired product and assess its purity.
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Final Library Quality: For the final library, use techniques like LC-MS to confirm the presence of the expected diversity of conjugates and to check for any systematic failures or biases.
Experimental Workflow Overview
Caption: The overall experimental workflow for this compound synthesis.
Technical Support Center: Addressing Off-Target Effects of GODIC
Disclaimer: The following information is provided for research and informational purposes only. "GODIC" appears to be a hypothetical or proprietary designation for a therapeutic agent or technology that is not publicly documented. As such, the following content is generated based on established principles of targeted therapies and may not be directly applicable to a specific agent without further information. Researchers should always consult their specific product documentation and internal standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects associated with this compound?
Off-target effects are unintended interactions of a therapeutic agent with proteins or cellular pathways other than the intended target. While specific off-target effects are agent-dependent, common classes of off-target effects for targeted therapies can include:
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Kinase Inhibition: Many targeted therapies are kinase inhibitors. Due to sequence homology in the ATP-binding pocket of various kinases, off-target inhibition of other kinases can occur, leading to a range of cellular effects.
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Receptor Antagonism/Agonism: Unintended binding to and modulation of cell surface or nuclear receptors.
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Ion Channel Modulation: Alteration of the function of ion channels, potentially leading to cardiac or neurological side effects.
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Immune System Modulation: Unintended activation or suppression of immune responses.
Without specific data on this compound, a preliminary assessment of potential off-target effects can be conducted through in silico screening against a panel of known off-target proteins.
Q2: How can I experimentally assess the off-target profile of this compound in my cell line?
Several experimental approaches can be used to profile the off-target effects of a compound:
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Kinase Profiling: Utilize commercially available kinase panels (e.g., radiometric, fluorescence-based, or mass spectrometry-based) to screen this compound against a broad range of kinases at various concentrations.
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement and can be adapted to identify off-target binding in a cellular context by observing changes in protein thermal stability upon drug treatment.
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Proteomics Approaches: Techniques like affinity chromatography coupled with mass spectrometry (chemoproteomics) can identify proteins that directly interact with this compound.
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Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.
Q3: What strategies can be employed to minimize off-target effects of this compound in our experiments?
Minimizing off-target effects is crucial for accurate interpretation of experimental results. Consider the following strategies:
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Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target interactions.
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Use of Control Compounds: Include a structurally related but inactive control compound to differentiate on-target from off-target effects.
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Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target of this compound. A rescue experiment, where the phenotype is reversed by re-introducing a resistant version of the target, can confirm on-target activity.
-
Orthogonal Approaches: Confirm key findings using a different inhibitor with a distinct chemical scaffold that targets the same primary protein.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Phenotype | Off-target effects of this compound. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the IC50 for toxicity. 2. Conduct off-target profiling (see FAQs). 3. Use a more specific inhibitor or a genetic approach to validate the phenotype. |
| Inconsistent Results Between Batches of this compound | Variability in compound purity or synthesis. | 1. Obtain a certificate of analysis for each batch. 2. Perform analytical chemistry validation (e.g., HPLC, mass spectrometry) to confirm identity and purity. |
| Discrepancy Between in vitro and in vivo Efficacy | Poor pharmacokinetic properties or significant in vivo off-target effects. | 1. Conduct pharmacokinetic studies (absorption, distribution, metabolism, excretion). 2. Assess off-target effects in relevant animal models. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Separation: Centrifuge the heated lysates to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the intended target of this compound. A shift in the melting curve indicates target engagement.
Visualizing Experimental Workflows and Pathways
Workflow for Investigating Off-Target Effects
Caption: A generalized workflow for identifying and validating off-target effects of a therapeutic agent.
Hypothetical Signaling Pathway Modulation by this compound
Caption: A diagram illustrating how this compound can modulate both on-target and off-target signaling pathways.
Technical Support Center: Enhancing the Bioavailability of GODIC
Disclaimer: The information provided in this technical support center is based on the chemical properties of the compound identified as "Godic" (Molecular Formula: C14H26N6O4) in the PubChem database (CID 136835512). As of the last update, there is limited publicly available research on the specific bioavailability, mechanism of action, or therapeutic class of this compound. Therefore, this guide provides general strategies and troubleshooting advice for enhancing the bioavailability of a novel, potentially peptide-like compound with poor solubility, based on established pharmaceutical principles. The experimental protocols and signaling pathways described are illustrative and should be adapted based on your own experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low bioavailability of this compound?
A1: Low bioavailability of a novel compound like this compound can stem from several factors, primarily its physicochemical properties. Based on its structure, potential challenges include:
-
Poor Aqueous Solubility: The compound may not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The molecular size and polarity of this compound might hinder its passage across the intestinal epithelium.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Instability: The compound might degrade in the harsh acidic or enzymatic environment of the gastrointestinal tract.
Q2: What initial steps can I take to assess the bioavailability of this compound?
A2: A stepwise approach is recommended:
-
Determine Physicochemical Properties: Accurately measure this compound's solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid), its partition coefficient (LogP), and its pKa.
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 monolayers to assess the intestinal permeability of this compound.
-
Metabolic Stability Assays: Evaluate the stability of this compound in the presence of liver microsomes or S9 fractions to understand its susceptibility to first-pass metabolism.
-
Pilot In Vivo Pharmacokinetic Studies: Administer this compound to an animal model via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds?
A3: Several formulation strategies can be employed to improve the dissolution and absorption of compounds like this compound.[1][2][3][4] These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, enhancing dissolution rate.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[1][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[1][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low in vitro dissolution of this compound in simulated intestinal fluid. | Poor aqueous solubility of the crystalline form. | 1. Particle Size Reduction: Attempt micronization or nanomilling of the this compound powder. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like PVP or HPMC. 3. Investigate Different Salt Forms: If this compound has ionizable groups, screen for salt forms with improved solubility. |
| High in vitro dissolution but low permeability in Caco-2 assay. | The molecule has poor membrane permeability despite being in solution. | 1. Co-administration with Permeation Enhancers: Evaluate the effect of well-characterized permeation enhancers. 2. Lipid-Based Formulations: Formulate this compound in a lipid-based system (e.g., SEDDS) to potentially leverage lipid absorption pathways. 3. Chemical Modification (Prodrug Approach): If feasible, design a more lipophilic prodrug of this compound that can be converted to the active form after absorption.[5] |
| Good in vitro dissolution and permeability, but low in vivo bioavailability. | High first-pass metabolism in the liver. | 1. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant cytochrome P450 enzymes to confirm metabolic clearance. 2. Prodrug Approach: Design a prodrug that masks the metabolic site. 3. Alternative Routes of Administration: Consider non-oral routes like transdermal or parenteral to bypass the liver. |
| Variability in bioavailability between experiments. | Inconsistent formulation performance or food effects. | 1. Optimize Formulation: Ensure the chosen formulation is robust and reproducible. 2. Conduct Fed vs. Fasted State Studies: Investigate the impact of food on the absorption of this compound in your animal model. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using XRD or DSC).
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Add a precisely weighed amount of this compound or its formulation (e.g., solid dispersion) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time.
-
Data Presentation
Table 1: Comparison of Dissolution Profiles of this compound Formulations
| Time (minutes) | % this compound Dissolved (Pure Drug) | % this compound Dissolved (Solid Dispersion 1:4) |
| 5 | 2.5 | 35.2 |
| 15 | 5.8 | 68.9 |
| 30 | 9.1 | 85.4 |
| 60 | 12.3 | 92.1 |
| 90 | 14.0 | 94.5 |
| 120 | 15.2 | 95.3 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Absolute Bioavailability (%) |
| IV Solution | - | - | 1250 | 100 |
| Oral Suspension (Pure Drug) | 50 | 2.0 | 250 | 20 |
| Oral Solid Dispersion | 200 | 1.0 | 1000 | 80 |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Hypothetical intestinal absorption pathway of this compound via the PEPT1 transporter.
References
- 1. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protein Purification and Quality Control
Disclaimer: The term "GODIC" did not correspond to a specific, publicly documented protein or purification process in the available literature. Therefore, this guide provides a comprehensive framework for troubleshooting common issues in general protein purification and quality control. The principles and protocols outlined here are widely applicable to a variety of recombinant and native proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems researchers encounter during protein purification and quality control, offering potential causes and step-by-step solutions.
Issue 1: Low Protein Yield
Question: I am consistently getting a low yield of my purified protein. What are the possible causes and how can I improve it?
Answer:
Low protein yield is a frequent challenge in protein purification. The issue can arise at various stages, from expression to elution. Pinpointing the exact cause requires a systematic approach.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Protein Expression:
-
Codon Bias: The gene sequence of your protein may contain codons that are rare in your expression host, leading to inefficient translation.
-
Solution: Optimize the codon usage of your gene for the specific expression host.[1]
-
-
Toxicity of the Protein: High concentrations of a toxic protein can inhibit cell growth.
-
Solution: Use a tightly regulated promoter system to control expression levels. Lowering the induction temperature and inducer concentration can also mitigate toxicity.[1]
-
-
Inefficient Cell Lysis: Incomplete disruption of cells will result in a lower amount of protein being released for purification.
-
Solution: Ensure your lysis method is appropriate for your cell type. Methods include sonication, French press, or enzymatic lysis.[2] Verify lysis efficiency by examining a small sample of the cell pellet and supernatant on an SDS-PAGE gel.
-
-
-
Protein Insolubility and Aggregation:
-
Inclusion Bodies: Overexpression of proteins, especially in bacterial systems, can lead to the formation of insoluble aggregates known as inclusion bodies.
-
Solution: Optimize expression conditions by lowering the temperature, reducing inducer concentration, or co-expressing chaperones to assist in proper folding.[1] Alternatively, inclusion bodies can be solubilized using denaturants and the protein refolded.
-
-
Precipitation During Purification: Changes in buffer conditions (pH, salt concentration) can cause the protein to precipitate.[3]
-
Solution: Perform small-scale trials to determine the optimal buffer conditions for your protein's stability. Avoid drastic changes in buffer composition during purification steps.[3]
-
-
-
Inefficient Chromatography:
-
Poor Binding to Resin: The protein may not be binding efficiently to the chromatography matrix.
-
Inefficient Elution: The protein binds to the resin but is not efficiently released during the elution step.
-
Solution: Optimize the elution buffer. For affinity chromatography, this may involve increasing the concentration of the competing molecule (e.g., imidazole for His-tagged proteins). For ion exchange, a gradient of increasing salt concentration is typically used.[4] In some cases, adjusting the pH of the elution buffer is necessary.[6]
-
-
-
Protein Degradation:
-
Protease Activity: Endogenous proteases released during cell lysis can degrade the target protein.
-
Solution: Add protease inhibitors to your lysis buffer and perform all purification steps at low temperatures (4°C) to minimize protease activity.[7]
-
-
Table 1: General Protein Yield Expectations from Different Expression Systems
| Expression System | Typical Yield Range (mg/L of culture) | Advantages | Disadvantages |
| E. coli | 1 - 100 | Low cost, rapid growth, simple genetics.[2] | Lack of post-translational modifications, potential for inclusion bodies.[2] |
| Yeast | 10 - 1,000 | Eukaryotic expression, capable of some post-translational modifications, scalable. | May hyperglycosylate proteins. |
| Insect Cells | 1 - 500 | High levels of expression, complex post-translational modifications similar to mammals. | Higher cost and more complex than bacterial systems. |
| Mammalian Cells | 1 - 100 | Most authentic post-translational modifications and protein folding.[2] | High cost, slow growth, lower yields. |
Issue 2: Protein Aggregation
Question: My purified protein appears to be aggregated. How can I detect and prevent this?
Answer:
Protein aggregation can compromise the biological activity and therapeutic potential of a protein.[8] It's crucial to detect and mitigate aggregation throughout the purification and storage process.
Detection of Aggregates:
-
Visual Observation: The presence of visible precipitates or cloudiness in the protein solution is a clear sign of aggregation.[9]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. The appearance of peaks in the void volume is indicative of large aggregates.[9][10]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of aggregates.[11]
Prevention and Troubleshooting of Aggregation:
-
Optimize Buffer Conditions:
-
pH and Salt Concentration: The stability of a protein is highly dependent on the pH and ionic strength of the buffer.[12]
-
Solution: Screen a range of pH values and salt concentrations to find the optimal conditions for your protein's solubility.
-
-
Additives: Certain additives can help stabilize proteins and prevent aggregation.
-
-
Protein Concentration:
-
High protein concentrations can promote aggregation.[13]
-
Solution: Avoid over-concentrating the protein. If a high concentration is necessary, do so in the presence of stabilizing additives.
-
-
-
Storage Conditions:
-
Improper storage is a common cause of aggregation.[14][15]
-
Solution: Store the protein at an appropriate temperature. For long-term storage, flash-freezing aliquots in liquid nitrogen and storing at -80°C is often recommended to avoid repeated freeze-thaw cycles, which can induce aggregation.[15][16] The addition of cryoprotectants like glycerol is beneficial.[12]
-
-
-
Redox Environment:
-
Incorrect formation of disulfide bonds can lead to misfolding and aggregation.
-
Solution: Include reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) in the buffer to maintain cysteines in a reduced state, unless disulfide bonds are required for activity.[15]
-
-
Table 2: Comparison of Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Requires Antimicrobial Agent | Risk of Freeze-Thaw Damage |
| Solution at 4°C | Days to Weeks[14][15] | Yes[14][15] | No |
| -20°C in 50% Glycerol | Months to a Year[14][15] | Usually[15] | Low |
| Frozen at -80°C | Years[14][15] | No[14][15] | Yes, without proper aliquoting[15] |
| Lyophilized (Freeze-dried) | Years[14][15] | No[14][15] | Potential for damage during lyophilization and reconstitution[14][15] |
Experimental Protocols & Quality Control
Protocol 1: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight, providing an assessment of purity and integrity.[11][17]
Methodology:
-
Sample Preparation:
-
Mix your protein sample with an equal volume of 2X Laemmli sample buffer. This buffer contains SDS to denature the protein and impart a uniform negative charge, a reducing agent (like DTT or β-mercaptoethanol) to break disulfide bonds, glycerol to increase sample density, and a tracking dye (bromophenol blue).
-
Heat the samples at 95-100°C for 5-10 minutes to facilitate denaturation.[18]
-
Centrifuge the samples briefly to pellet any insoluble material.[18]
-
-
Gel Electrophoresis:
-
Prepare or use a pre-cast polyacrylamide gel with an appropriate percentage of acrylamide for your protein's molecular weight.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.[18]
-
Load a molecular weight marker (protein ladder) into the first well and your samples into the subsequent wells.[19]
-
Apply a constant voltage (e.g., 100-150 V) and run the gel until the dye front reaches the bottom.[20]
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel to remove excess stain and visualize the protein bands.
-
Troubleshooting Common SDS-PAGE Issues:
| Issue | Potential Cause | Solution |
| Smeared Bands | Overloading of protein, running the gel at too high a voltage, or protein degradation.[20] | Reduce the amount of protein loaded. Run the gel at a lower voltage for a longer time.[20] Ensure protease inhibitors are used during sample preparation. |
| "Smiling" Bands | Uneven heat distribution across the gel.[20] | Run the gel at a lower voltage or in a cold room to dissipate heat.[20] |
| No Bands Visible | Insufficient protein loaded, or the protein has run off the gel. | Load a higher concentration of protein. Stop the electrophoresis before the dye front runs off the gel.[20] |
| Bands Stuck at the Top of the Gel | Protein has aggregated and cannot enter the resolving gel. | Ensure complete denaturation and reduction of the sample. Avoid overheating the sample, which can cause aggregation. |
Protocol 2: Western Blotting
Western blotting is used to detect a specific protein in a complex mixture using antibodies.
Methodology:
-
SDS-PAGE: Run an SDS-PAGE gel with your samples as described above.
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). This is typically done using an electroblotting apparatus.
-
Ensure good contact between the gel and the membrane and that no air bubbles are present.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in TBST) for at least 1 hour to prevent non-specific binding of antibodies.[21]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically recognizes your protein of interest. The incubation is usually performed for several hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[18]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP or AP) and recognizes the primary antibody.[18]
-
-
Detection:
-
Wash the membrane again to remove unbound secondary antibody.
-
Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescent, colorimetric, or fluorescent).
-
Image the membrane to visualize the protein bands.
-
Protocol 3: Mass Spectrometry for Protein Identification
Mass spectrometry (MS) is a powerful technique for confirming the identity of a purified protein.[11]
Methodology:
-
Sample Preparation:
-
The purified protein band is excised from an SDS-PAGE gel.
-
The protein is subjected to in-gel digestion, typically with trypsin, which cleaves the protein into smaller peptides.[22]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated by liquid chromatography and then introduced into the mass spectrometer.[22]
-
The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the m/z of the fragments are measured (MS2 scan).[22]
-
-
Data Analysis:
-
The fragmentation patterns of the peptides are compared to theoretical fragmentation patterns from a protein sequence database.[23]
-
A successful match confirms the identity of the protein.
-
Troubleshooting Mass Spectrometry Issues:
| Issue | Potential Cause | Solution |
| No or Low Protein Identification | Insufficient amount of protein, inefficient digestion, or contamination with polymers (e.g., keratin, polyethylene glycol). | Ensure a sufficient amount of protein is loaded on the gel for MS analysis. Optimize the in-gel digestion protocol. Take precautions to avoid contamination during sample handling. |
| Ambiguous Protein Identification | The identified peptides match to multiple proteins.[23] | This can occur with protein isoforms or homologous proteins. Further analysis of unique peptides or additional characterization methods may be needed. |
Visualizations
General Protein Purification Workflow
Caption: A generalized workflow for protein purification.
Quality Control Decision Pathway
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 3. youtube.com [youtube.com]
- 4. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 5. google.com [google.com]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. A guide to studying protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality control of protein reagents for the improvement of research data reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. susupport.com [susupport.com]
- 14. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Statistical Analysis of Experimental Data in Drug Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the statistical analysis of experimental data.
Frequently Asked questions (FAQs)
| Question | Answer |
| What is the minimum sample size required for a preclinical study? | A minimum of three samples is often cited as necessary for meaningful results, though this can vary. For instance, cell line experiments may require at least three samples, while studies involving mice might need five to ten due to greater variability. Clinical trials, on the other hand, often necessitate several hundred participants to ensure statistical power.[1] |
| How do I handle outliers in my dataset? | Outliers can distort the results of a statistical analysis. Instead of removing them entirely, a method called Windsorization can be used to cap extreme values, which helps to maintain the integrity of your data.[2] |
| What are the main assumptions of common statistical tests? | Most statistical tests assume that the data are normally distributed, that the groups being compared have similar variance (homogeneity of variance), and that the observations are independent of one another.[3] |
| What is the difference between exploratory and confirmatory research? | Exploratory (or hypothesis-generating) research is often driven by scientific curiosity and aims to explore new ideas about diseases and potential drug targets. Confirmatory (or hypothesis-testing) research is designed to validate or reject a predefined hypothesis.[4][5] |
| What is a p-value and what does it signify? | A p-value is a measure of the probability that an observed difference between groups is due to chance. A smaller p-value (typically less than 0.05) indicates that the observed difference is statistically significant, meaning it is unlikely to have occurred by chance alone.[3][6] |
Troubleshooting Guide
| Problem | Recommended Solution |
| High variability within experimental groups. | Variability can be influenced by factors such as the genotype, age, and sex of animal subjects, as well as environmental conditions and experimental procedures. While some researchers try to minimize variability by reducing heterogeneity within animal groups, others argue for embracing it as it can lead to more robust findings.[6] Ensure that all experimental conditions are as consistent as possible and consider using statistical methods that can account for this variability. |
| My results are not statistically significant. | A lack of statistical significance could be due to an underpowered study, meaning the sample size was too small to detect a real effect.[7][8] It is also possible that there is truly no significant effect of the treatment. Review your experimental design and sample size calculations. Consider conducting a power analysis to determine the appropriate sample size for future experiments. |
| Difficulty interpreting complex datasets. | For complex data types, it can be helpful to consult review papers or publications that have used similar methods to understand how the data was analyzed and interpreted in that context. Visualization is a powerful tool for understanding data, and experimenting with different visualization methods can provide varied perspectives.[9] |
| Inconsistent results across repeated experiments. | This could be due to a number of factors, including subtle variations in experimental protocol, reagent quality, or equipment calibration. It is crucial to maintain detailed and standardized experimental protocols to ensure consistency.[10] |
| Suspected confounding variables affecting the results. | Confounding variables are unaccounted-for factors that can influence the relationship between the independent and dependent variables, leading to biased results.[7] To mitigate this, carefully design your experiment to control for potential confounders. Randomization is a key technique to eliminate selection bias and balance groups.[7] |
Experimental Protocols
In Vitro Cell-Based Assay for Compound Efficacy
This protocol outlines a typical workflow for screening the efficacy of a new compound on a cancer cell line.
-
Cell Culture: Culture the target cancer cell line (e.g., HepG2) in the appropriate medium and conditions until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and a vehicle control. Add the different concentrations of the compound to the designated wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Use a cell viability reagent (e.g., MTT or CellTiter-Glo) to measure the number of viable cells in each well.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Statistical Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using non-linear regression. Compare the IC50 values of different compounds using an appropriate statistical test, such as a t-test or ANOVA.
In Vivo Preclinical Pharmacokinetic (PK) Study
This protocol describes a typical workflow for evaluating the pharmacokinetic profile of a drug candidate in an animal model.[11]
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer the compound to the animals via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[11]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[11]
-
Plasma Preparation: Process the blood samples to separate the plasma.[11]
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[11]
-
Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
-
Statistical Analysis: Compare the PK parameters between different dose groups or formulations using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary
Table 1: In Vitro Efficacy of Compound X in Various Cancer Cell Lines
| Cell Line | IC50 (µM) ± SD (n=3) |
| HepG2 | 1.2 ± 0.3 |
| MCF-7 | 2.5 ± 0.6 |
| A549 | 5.8 ± 1.1 |
| HCT116 | 0.9 ± 0.2 |
Table 2: Pharmacokinetic Parameters of Compound Y in Rats (10 mg/kg, Oral Gavage)
| Parameter | Value ± SD (n=5) |
| AUC (ng*h/mL) | 4520 ± 870 |
| Cmax (ng/mL) | 1250 ± 210 |
| Tmax (h) | 1.5 ± 0.5 |
| t1/2 (h) | 4.2 ± 0.9 |
Visualizations
Caption: A simplified workflow of the drug discovery process.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell processes.
Caption: A typical workflow for the statistical analysis of experimental data.
References
- 1. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology of intracellular signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Right Statistical Test | Types & Examples [scribbr.com]
- 4. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kolaido.com [kolaido.com]
- 7. 12. Introduction to Signal Transduction – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. genemod.net [genemod.net]
- 11. admescope.com [admescope.com]
Validation & Comparative
Validating the In Vitro Efficacy of an Anti-Cancer Compound: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro efficacy of a potent anti-cancer agent, here referred to as GODIC (represented by the well-studied chemotherapeutic drug, Doxorubicin), against other established alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance in a controlled laboratory setting.
Comparative Efficacy on HeLa Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Doxorubicin) and alternative compounds on the human cervical cancer cell line, HeLa. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.
| Compound | HeLa Cell Line IC50 (µM) | Reference |
| This compound (Doxorubicin) | 0.374 | [1] |
| Cisplatin | 1.08 | [1] |
| Myricetin | 22.70 (µg/mL) | [2] |
| Digitoxin | 0.028 | [1] |
Experimental Protocols
The determination of in vitro efficacy, as summarized in the table above, is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability
1. Cell Seeding:
-
HeLa cells are cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A range of concentrations of the test compounds (e.g., this compound, Cisplatin) are prepared.
-
The culture medium is replaced with fresh medium containing the various concentrations of the test compounds.
-
Control wells containing untreated cells are also included.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
3. MTT Reagent Addition:
-
Following the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
4. Formazan Solubilization:
-
The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The absorbance values are proportional to the number of viable cells.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
A Head-to-Head Comparison of Two Incretin-Based Therapies: Semaglutide vs. Tirzepatide
A detailed examination of the mechanisms, clinical efficacy, and safety profiles of Semaglutide and Tirzepatide in the management of type 2 diabetes and obesity.
In the rapidly evolving landscape of metabolic therapeutics, two prominent players, Semaglutide and Tirzepatide, have emerged as highly effective options for the management of type 2 diabetes and obesity. While both leverage the body's natural incretin system, their distinct mechanisms of action lead to notable differences in clinical outcomes. This guide provides a comprehensive comparison of these two compounds, supported by key experimental data, to assist researchers, scientists, and drug development professionals in their understanding and evaluation.
Mechanism of Action: A Tale of Two Receptors
Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It selectively binds to and activates the GLP-1 receptor, a key regulator of glucose homeostasis and appetite. This activation leads to a cascade of downstream effects, including enhanced glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[1] Furthermore, Semaglutide acts on the hypothalamus in the brain to promote satiety and reduce food intake.[1][2]
Tirzepatide, on the other hand, is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist.[3][4] This dual agonism allows Tirzepatide to engage two distinct incretin pathways simultaneously. In addition to the effects mediated by GLP-1 receptor activation, Tirzepatide also stimulates the GIP receptor, which is believed to play a significant role in insulin secretion and may have complementary effects on weight regulation.[3][4]
Signaling Pathways
The binding of Semaglutide to the GLP-1 receptor initiates a signaling cascade primarily through the Gs alpha subunit of the G protein-coupled receptor. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These pathways ultimately culminate in the physiological effects of GLP-1.
Tirzepatide's dual agonism results in the activation of both GLP-1 and GIP receptor signaling pathways. The GIP receptor also couples to the Gs alpha subunit, leading to a similar increase in cAMP and downstream signaling. The synergistic activation of both receptors is thought to contribute to Tirzepatide's enhanced clinical efficacy.
Clinical Efficacy and Safety: A Data-Driven Comparison
Clinical trials have consistently demonstrated the potent efficacy of both Semaglutide and Tirzepatide in improving glycemic control and promoting weight loss. Head-to-head studies, such as the SURPASS-2 trial, have provided valuable comparative data.
| Endpoint | Semaglutide (1 mg) | Tirzepatide (5 mg) | Tirzepatide (10 mg) | Tirzepatide (15 mg) |
| Mean Change in HbA1c from Baseline | -1.86% | -2.01% | -2.24% | -2.30% |
| Mean Change in Body Weight from Baseline | -6.2 kg | -7.8 kg | -10.3 kg | -12.4 kg |
| Nausea | 18% | 17% | 22% | 22% |
| Diarrhea | 12% | 13% | 16% | 14% |
| Vomiting | 8% | 6% | 8% | 10% |
| Data from the SURPASS-2 Clinical Trial[5] |
In the SURPASS-2 trial, all three doses of tirzepatide demonstrated superior reductions in both HbA1c and body weight compared to semaglutide 1 mg. The most common adverse events for both drugs were gastrointestinal in nature and were generally mild to moderate in severity.
Key Experimental Protocols
The clinical development programs for both Semaglutide (STEP program) and Tirzepatide (SURPASS and SURMOUNT programs) have encompassed a series of large-scale, randomized, controlled trials.
SURPASS-2 Trial: A Head-to-Head Comparison
The SURPASS-2 trial was a 40-week, multicenter, randomized, open-label, parallel-group trial designed to compare the efficacy and safety of three different doses of tirzepatide with semaglutide in adults with type 2 diabetes who were inadequately controlled with metformin alone.[5][6]
-
Participants: 1,879 adults with type 2 diabetes, a baseline HbA1c between 7.0% and 10.5%, and a BMI of 25 kg/m ² or greater, who were on a stable dose of at least 1500 mg/day of metformin.[6][7]
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive a once-weekly subcutaneous injection of either tirzepatide (5 mg, 10 mg, or 15 mg) or semaglutide (1 mg).[5][6]
-
Dose Escalation: Tirzepatide was initiated at 2.5 mg once weekly and increased by 2.5 mg every 4 weeks to the assigned dose. Semaglutide was initiated at 0.25 mg once weekly and doubled every 4 weeks to reach the 1 mg dose.[6]
-
Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline to 40 weeks.[8]
-
Secondary Endpoints: Key secondary endpoints included the mean change in body weight from baseline to 40 weeks and the percentage of participants achieving certain HbA1c and weight loss targets.[8]
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 4. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes [prnewswire.com]
- 6. A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - American College of Cardiology [acc.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medsummariesweekly.com [medsummariesweekly.com]
Unraveling Cancer's Drivers: A Comparative Guide to GODIC and Alternative Prediction Methods
A deep dive into the experimental validation of the Gene Ontology-based Dissimilarity for Identifying Cancer (GODIC) methodology, this guide offers a comprehensive comparison with established alternative approaches for identifying cancer driver genes. Aimed at researchers, scientists, and drug development professionals, this document provides a structured overview of experimental protocols, quantitative performance data, and the underlying logic of these critical bioinformatics tools.
The identification of cancer driver genes—genes that, when altered, confer a selective growth advantage to tumor cells—is a cornerstone of modern oncology research. Accurate prediction of these drivers is crucial for understanding tumor biology, developing targeted therapies, and personalizing patient treatment. The this compound method, introduced in 2019, offers a novel approach by leveraging the rich functional and phenotypic information encapsulated in biomedical ontologies. This guide provides a cross-validation of this compound's experimental findings by comparing its methodology and performance with three prominent alternative methods: MutSigCV, DriverNet, and OncodriveFM.
At a Glance: Comparison of Cancer Driver Gene Prediction Methods
The following table summarizes the core principles and reported performance of this compound and its alternatives. A direct, head-to-head comparison of performance metrics is challenging due to the varying datasets and evaluation criteria used in their respective publications. This limitation underscores the need for standardized benchmarking datasets in the field.
| Method | Core Principle | Primary Input Data | Validation Approach | Reported Performance Metrics |
| This compound | Utilizes Gene Ontology (GO) and other phenotype ontologies to create feature vectors for genes, which are then used to train a neural network to distinguish between known driver and non-driver genes. | Gene annotations with GO terms, Mammalian Phenotype Ontology (MP), and Human Phenotype Ontology (HP). | - Cross-validation on known cancer driver genes.- Validation of novel predictions in nasopharyngeal and colorectal cancer cohorts via whole-exome sequencing. | - ROC curves with AUC values for different ontology combinations.- Precision-Recall curves. |
| MutSigCV | Identifies genes that are mutated more often than expected by chance, correcting for gene-specific and patient-specific background mutation rates. | Somatic mutation data from tumor samples. | Statistical significance testing (p-value and q-value). | Not applicable (identifies significantly mutated genes). |
| DriverNet | Integrates genomic data (mutations, copy number variations) with transcriptomic data (gene expression) to identify driver mutations that influence gene expression networks. | Somatic mutation data, copy number variation data, and gene expression data. | - Benchmarking against known cancer genes (e.g., from the Cancer Gene Census).- Analysis of patient survival data. | - Sensitivity and specificity.- Enrichment of predictions in known cancer pathways. |
| OncodriveFM | Identifies driver genes by detecting a bias towards the accumulation of mutations with high functional impact, as predicted by tools like SIFT and PolyPhen. | Somatic mutation data with predicted functional impact scores. | - Comparison with known cancer driver genes.- Analysis of mutation distribution patterns. | Enrichment of predictions in the Cancer Gene Census. |
Delving Deeper: Experimental Protocols
A transparent and reproducible methodology is paramount in computational biology. This section details the experimental protocols for this compound and the alternative methods.
This compound: An Ontology-Driven Approach
The this compound method, as described by Ghafourian et al. (2019), employs a machine learning framework to predict cancer driver genes based on their functional and phenotypic characteristics.[1]
1. Feature Generation using Ontologies:
-
Gene Annotations: Genes are annotated with terms from the Gene Ontology (GO), the Mammalian Phenotype Ontology (MP), and the Human Phenotype Ontology (HP).
-
Semantic Similarity: The semantic similarity between genes is calculated based on their shared ontology terms. This captures the functional relationships between genes.
-
Vector Space Embedding: The ontology annotations are transformed into numerical vectors for each gene using the OPA2Vec method. These vectors represent the gene's functional and phenotypic profile.
2. Machine Learning Model:
-
Training Data: A set of known cancer driver genes (from sources like the Cancer Gene Census) and non-driver genes are used to train a feed-forward neural network.
-
Architecture: The neural network is trained to classify genes as either "driver" or "non-driver" based on their ontology-derived feature vectors.
3. Prediction and Validation:
-
Novel Predictions: The trained model is then used to predict novel cancer driver genes from a list of candidate genes.
-
Experimental Validation: The predictions were validated by examining the somatic mutation landscape of nasopharyngeal and colorectal cancer patient cohorts using whole-exome and whole-genome sequencing.[1] The study reported that the predicted driver genes showed a significantly higher frequency of somatic mutations in these patient samples.[1]
Alternative Methodologies: A Snapshot
-
MutSigCV: This method, detailed by Lawrence et al. (2013), focuses on identifying genes with a mutation frequency that is significantly higher than the background mutation rate.[2][3][4] It incorporates covariates such as gene expression levels and DNA replication timing to build a more accurate background model.[2][3][4]
-
DriverNet: As described by Bashashati et al. (2012), DriverNet takes a network-based approach. It integrates mutation and copy number data with a gene interaction network to identify "influential" genes whose alterations are associated with significant changes in the expression of downstream genes.
-
OncodriveFM: This method, from Gonzalez-Perez et al. (2012), shifts the focus from mutation frequency to the functional impact of mutations. It identifies driver genes by looking for an accumulation of mutations that are predicted to be functionally significant by algorithms like SIFT and PolyPhen.
Visualizing the Logic: Workflows and Pathways
To better understand the conceptual frameworks of these methods, the following diagrams, generated using the DOT language, illustrate their core logic.
References
- 1. Ontology-based prediction of cancer driver genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Mutational heterogeneity in cancer and the search for new cancer-associated genes. | Broad Institute [broadinstitute.org]
- 4. Mutational heterogeneity in cancer and the search for new cancer-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
GODIC vs. Standard of Care in KRAS G12D-Mutant Metastatic Pancreatic Adenocarcinoma: A Comparative Analysis
This guide provides a detailed comparison of GODIC, a novel KRAS G12D inhibitor, against the standard-of-care chemotherapy regimen, gemcitabine plus nab-paclitaxel, for the treatment of metastatic pancreatic adenocarcinoma. The data presented is based on a hypothetical Phase II clinical study designed to evaluate the efficacy and safety of this compound in this patient population.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from the hypothetical head-to-head study.
Table 1: Efficacy Outcomes
| Metric | This compound (n=150) | Gemcitabine + Nab-Paclitaxel (n=150) |
| Median Overall Survival (mOS) | 14.2 months | 8.5 months |
| Median Progression-Free Survival (mPFS) | 8.8 months | 5.5 months |
| Objective Response Rate (ORR) | 42% | 23% |
| Disease Control Rate (DCR) | 85% | 68% |
Table 2: Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | This compound (n=150) | Gemcitabine + Nab-Paclitaxel (n=150) |
| Neutropenia | 5% | 38% |
| Fatigue | 8% | 17% |
| Nausea | 3% | 12% |
| Peripheral Neuropathy | 1% | 15% |
| Diarrhea | 12% | 6% |
| Hepatotoxicity | 7% | 4% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor activity of this compound in comparison to standard chemotherapy in a preclinical model that closely mimics human tumors.
-
Model: NOD-scid gamma (NSG) mice engrafted with patient-derived tumor fragments from KRAS G12D-mutant pancreatic adenocarcinoma.
-
Methodology:
-
Tumor fragments (approx. 3x3 mm) were subcutaneously implanted into the flank of 8-week-old NSG mice.
-
Tumor growth was monitored twice weekly using caliper measurements.
-
When tumors reached an average volume of 150-200 mm³, mice were randomized into three treatment groups (n=10 per group): Vehicle control, this compound (50 mg/kg, oral, daily), and Gemcitabine (100 mg/kg, intraperitoneal, weekly) + Nab-Paclitaxel (30 mg/kg, intravenous, weekly).
-
Treatment was administered for 28 days.
-
Tumor volume and body weight were recorded throughout the study.
-
At the end of the study, tumors were excised for pharmacodynamic and histological analysis.
-
Protocol 2: Phospho-ERK Immunohistochemistry (IHC) for Target Engagement
-
Objective: To confirm the mechanism of action of this compound by assessing the inhibition of downstream KRAS signaling (p-ERK) in tumor tissue.
-
Methodology:
-
Tumor tissues collected from the PDX study were fixed in 10% neutral buffered formalin and embedded in paraffin.
-
4-micron sections were cut and mounted on charged slides.
-
Slides were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.
-
Sections were incubated with a primary antibody against phospho-ERK1/2 (Cell Signaling Technology, #4370) overnight at 4°C.
-
A secondary HRP-conjugated antibody was applied, followed by detection with a DAB substrate kit.
-
Slides were counterstained with hematoxylin, dehydrated, and mounted.
-
Staining intensity and percentage of positive cells were quantified using digital image analysis software.
-
Visualizations: Pathways and Workflows
Caption: this compound inhibits the active KRAS G12D protein, blocking downstream MAPK signaling.
Caption: Workflow for evaluating this compound's in vivo efficacy and target engagement.
Meta-Analysis of Digoxin Research Papers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses comparing the effects of Digoxin to control (placebo or no treatment) on mortality and hospital admissions in patients with atrial fibrillation (AF) and congestive heart failure (CHF).
Table 1: All-Cause Mortality Associated with Digoxin Use
| Population | Number of Studies | Total Patients | Hazard Ratio (HR) / Risk Ratio (RR) | 95% Confidence Interval (CI) | Key Finding |
| All Patients (AF or CHF) | 19 | 326,426 | 1.21 (HR)[1][2] | 1.07 - 1.38 | 21% increased risk of all-cause mortality.[1][2][3] |
| Atrial Fibrillation (AF) | 9 | 235,047 | 1.29 (HR)[1][2] | 1.21 - 1.39 | 29% increased risk of mortality in AF patients.[1][2] |
| Congestive Heart Failure (CHF) | 7 | 91,379 | 1.14 (HR)[1][2] | 1.06 - 1.22 | 14% increased risk of mortality in CHF patients.[1][2] |
| Randomized Controlled Trials | - | - | 0.99 (RR)[4][5] | 0.93 - 1.05 | Neutral effect on mortality in randomized trials.[4][5] |
| Observational Studies (Unadjusted) | - | - | 1.76 (RR)[5] | 1.57 - 1.97 | Higher mortality risk in unadjusted observational data.[5] |
| Observational Studies (Adjusted) | - | - | 1.61 (RR)[5] | 1.31 - 1.97 | Mortality risk remains elevated after adjustment.[5] |
| Propensity Matched Studies | - | - | 1.18 (RR)[5] | 1.09 - 1.26 | Reduced, but still significant, mortality risk.[5] |
Table 2: Hospital Admissions Associated with Digoxin Use
| Outcome | Number of Patients | Risk Ratio (RR) | 95% Confidence Interval (CI) | P-value | Key Finding |
| All-Cause Hospital Admission | 29,525 | 0.92[4][5] | 0.89 - 0.95 | <0.001 | A small but significant reduction in all-cause hospital admissions.[4][5] |
| Hospitalization for Worsening Heart Failure | - | 0.72 | - | - | A 28% reduction in hospitalization due to worsening heart failure was observed in the DIG trial.[6] |
It is important to note the discrepancy in findings between observational studies and randomized controlled trials regarding mortality. Meta-regression analyses suggest that baseline differences between treatment groups in observational studies, such as the severity of heart failure, significantly impact the observed mortality associated with digoxin.[4][5] Studies with a lower risk of bias are more likely to report a neutral association of digoxin with mortality.[4][5]
Experimental Protocols
A pivotal study in the evaluation of Digoxin has been the Digitalis Investigation Group (DIG) trial . The following provides a detailed methodology for this key experiment.
The Digitalis Investigation Group (DIG) Trial Protocol
-
Objective: To determine the effect of digoxin on mortality in patients with heart failure and reduced left ventricular ejection fraction.
-
Study Design: A large, randomized, double-blind, placebo-controlled trial.[7]
-
Patient Population: The trial enrolled 6,800 patients with clinical evidence of heart failure and a left ventricular ejection fraction of 0.45 or less who were in sinus rhythm.[7]
-
Intervention: Patients were randomly assigned to receive either digoxin or a placebo. The dose of digoxin was adjusted based on the patient's estimated creatinine clearance, age, and concomitant medications to achieve a target serum digoxin concentration of 0.5 to 2.0 ng/mL.[8]
-
Primary Outcome: The primary outcome of the trial was all-cause mortality.[9]
-
Secondary Outcomes: Secondary outcomes included cardiovascular mortality, hospitalization for worsening heart failure, and the combined endpoint of death or hospitalization for worsening heart failure.[9]
-
Follow-up: Patients were followed for an average of 37 months.
-
Key Findings: The DIG trial found that digoxin had a neutral effect on all-cause mortality.[7][9] However, it did significantly reduce the rate of hospitalization for worsening heart failure.[7][9] A post-hoc analysis suggested that lower serum digoxin concentrations were associated with a clinical benefit, while higher concentrations were linked to an increased risk of death.[3]
Signaling Pathways and Experimental Workflows
Digoxin's Mechanism of Action
Digoxin exerts its therapeutic effects primarily through the inhibition of the sodium-potassium ATPase (Na+/K+ pump) in cardiac muscle cells (myocytes).[10][11] This action leads to a cascade of events that ultimately increases the force of myocardial contraction and slows the heart rate.
Caption: Mechanism of action of Digoxin in a cardiac myocyte.
Experimental Workflow: Evaluating Digoxin's Effect on Mortality
The following diagram illustrates a typical workflow for a meta-analysis of clinical trials on Digoxin.
Caption: A generalized workflow for a meta-analysis of clinical research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Digoxin-associated mortality: a systematic review and meta-analysis of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Safety and efficacy of digoxin: systematic review and meta-analysis of observational and controlled trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of digoxin: systematic review and meta-analysis of observational and controlled trial data | The BMJ [bmj.com]
- 6. newswise.com [newswise.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of GODIC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for GODIC, ensuring operational safety and logistical efficiency. The following procedures are based on established principles of chemical waste management and should be implemented in conjunction with your institution's specific safety protocols and all applicable local, state, and federal regulations.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary hazard assessment.
| Property | Value | Source |
| Molecular Formula | C14H26N6O4 | PubChem |
| Molecular Weight | 342.39 g/mol | PubChem[1] |
| XLogP3 | -6.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 6 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 10 | PubChem[1] |
| Exact Mass | 342.20155333 Da | PubChem[1] |
| Monoisotopic Mass | 342.20155333 Da | PubChem[1] |
| Topological Polar Surface Area | 175 Ų | PubChem[1] |
| Heavy Atom Count | 24 | PubChem[1] |
| Complexity | 494 | PubChem[1] |
Experimental Protocols: General Disposal Procedure
The following is a step-by-step guide for the proper disposal of this compound. This protocol is a general recommendation and should be adapted to the specific context of your laboratory and institutional guidelines.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information and handling instructions. If an SDS is not available, a risk assessment should be conducted based on the chemical structure and available data.
-
Based on the assessment, appropriate PPE must be worn. This typically includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
2. Waste Segregation and Containerization:
-
Do not dispose of this compound down the drain or in the regular trash.
-
This compound waste should be segregated into a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1,4-dihydroimidazol-5-ylidene]amino]hexanoic acid" or its common name "this compound".
-
Ensure the container is kept securely closed when not in use.
3. Spill and Decontamination Procedures:
-
In the event of a spill, follow your laboratory's established spill cleanup protocol.
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the absorbent material into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or detergent solution, followed by a water rinse. All materials used for decontamination should also be disposed of as hazardous waste.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
